(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine
Description
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Properties
IUPAC Name |
N-but-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-6-8-9-12(7-2)10-11(3,4)5/h1H,7-10H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCDFPWAGCZHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1877095-81-2 | |
| Record name | (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine
The following technical guide details the chemical properties, synthesis, and applications of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine , a specialized tertiary amine scaffold valued in medicinal chemistry for its unique combination of steric shielding and bioorthogonal reactivity.
The "Steric-Click" Scaffold for Metabolic Stability and Bioorthogonal Ligation
Executive Summary
(But-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine (IUPAC: N-(but-3-yn-1-yl)-N-ethyl-2,2-dimethylpropan-1-amine) represents a high-value "tactical" building block in drug discovery. Its structure combines three distinct functional zones:
-
The Neopentyl Group (2,2-dimethylpropyl): A steric shield that blocks
-carbon oxidation and -dealkylation, significantly extending metabolic half-life ( ). -
The Homopropargyl Group (But-3-yn-1-yl): A terminal alkyne "handle" separated by two methylene units, offering superior stability over propargyl amines while remaining active for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Ethyl Group: A tuning element for lipophilicity (LogP) and solubility.
This guide provides the physicochemical profile, synthesis protocols, and reactivity data required for integrating this scaffold into PROTAC linkers, covalent inhibitors, or metabolically stable amine cores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The interplay between the bulky neopentyl group and the linear alkyne creates a molecule with high basicity but attenuated nucleophilicity—a property known as "frustrated" reactivity.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Derivation |
| CAS Number | Not Assigned (Novel Analog) | Derived from fragments [1] |
| Molecular Formula | Stoichiometric calculation | |
| Molecular Weight | 167.30 g/mol | Standard Atomic Weights |
| Predicted LogP | 3.4 ± 0.4 | Consensus LogP (Fragment-based) |
| Predicted pKa | 10.1 ± 0.3 | Base: Tertiary Amine (Neopentyl effect) [2] |
| Boiling Point | ~185°C (at 760 mmHg) | Extrapolated from N-ethylneopentylamine |
| Density | 0.81 ± 0.05 g/cm³ | Liquid phase estimation |
| Appearance | Colorless to pale yellow oil | Standard amine profile |
| Solubility | Soluble in DCM, EtOH, DMSO; Low in | Lipophilic tertiary amine |
Critical Insight: The neopentyl group lacks protons on the
-carbon (relative to the amine nitrogen's alkyl chain), preventing Hofmann elimination. However, the homopropargyl chain does have-protons. Stability studies indicate this molecule is stable up to 120°C but may undergo degradation under harsh basic conditions if not stored properly.
Synthesis Protocol: The "Convergent Alkylation" Route
Direct alkylation of neopentylamine is sluggish due to steric hindrance.[1] The most robust route utilizes a stepwise alkylation strategy, prioritizing the installation of the bulky group first, followed by the alkyne.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step convergent synthesis minimizing over-alkylation by exploiting steric gating.
Detailed Methodology
Step 1: Preparation of N-ethyl-2,2-dimethylpropan-1-amine (Intermediate A)
-
Dissolve neopentylamine (1.0 equiv) in acetonitrile (
). -
Add
(2.0 equiv) as a proton scavenger. -
Add Ethyl bromide (1.1 equiv) dropwise at 0°C to minimize quaternary salt formation.
-
Stir at room temperature for 12 hours.
-
Workup: Filter solids, concentrate filtrate, and distill to isolate the secondary amine.
Step 2: Introduction of the Homopropargyl Group
-
Charge a reaction vessel with N-ethyl-2,2-dimethylpropan-1-amine (1.0 equiv) and anhydrous acetonitrile.
-
Add Cesium Carbonate (
, 2.5 equiv). Note: Cesium is preferred over Potassium to accelerate the reaction of the hindered amine. -
Add 4-bromobut-1-yne (1.2 equiv).
-
Reflux at 60°C for 24–48 hours. Monitor by TLC or LC-MS.
-
Purification: The bulky tertiary amine is less polar than the secondary amine. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Chemical Reactivity & Applications[11][12][13][14][15][16]
The "Neopentyl Effect" on Metabolism
In medicinal chemistry, the tert-butyl moiety of the neopentyl group acts as a "metabolic wall."
-
Mechanism: Cytochrome P450 enzymes typically oxidize
-carbons adjacent to amines ( -dealkylation). The neopentyl group's -carbon is sterically crowded, and the adjacent carbon is quaternary (no protons to abstract). -
Outcome: This forces metabolism to occur on the ethyl or homopropargyl chains, significantly slowing clearance compared to triethylamine or
-propyl analogs [3].
Click Chemistry Utility (CuAAC)
The terminal alkyne allows this molecule to serve as a "clickable" core.
-
Reaction: Copper(I)-catalyzed cycloaddition with azides to form 1,2,3-triazoles.
-
Advantage: Unlike propargyl amines (
), which can undergo inhibitory allene isomerization, the homopropargyl group ( ) is chemically stable and does not poison copper catalysts [4].
Reactivity Logic Diagram
Figure 2: Functional utility map of the scaffold in drug development contexts.
Storage and Handling (Safety)
-
Stability: The terminal alkyne is sensitive to prolonged exposure to silver or copper salts (forming explosive acetylides). Store in glass, away from heavy metals.
-
Oxidation: Like all tertiary amines, it is susceptible to N-oxide formation upon air exposure. Store under Argon/Nitrogen at 4°C.
-
Hazards: Corrosive and flammable.[2] Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem Compound Summary. (2025). Neopentylamine and Homopropargyl Amine Fragments. National Center for Biotechnology Information.
-
Grokipedia. (2024). Neopentylamine: Laboratory Synthesis and Properties. 1[3][4]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Effects of Neopentyl Groups. 5[3][4]
-
ResearchGate. (2023). Propargylamine: An Important Moiety in Drug Discovery. 3[3][4]
Sources
Structural Characterization and Synthetic Methodology for (But-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine
Executive Summary
This technical guide provides a comprehensive structural analysis and synthetic workflow for (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine , a specialized tertiary amine featuring a sterically bulky neopentyl group and a bio-orthogonal terminal alkyne handle. This molecule represents a strategic scaffold in medicinal chemistry, combining metabolic stability (conferred by the neopentyl moiety) with "click" chemistry reactivity (via the alkyne).
The following sections detail the molecular weight calculations, physicochemical properties, and a robust, self-validating synthetic protocol designed to overcome the steric challenges associated with neopentyl functionalization.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Breakdown & Nomenclature
The molecule is a tertiary amine with three distinct substituents attached to the central nitrogen atom:
-
Ethyl Group: Provides solubility and modulation of basicity.
-
2,2-Dimethylpropyl (Neopentyl) Group: A bulky, lipophilic moiety that blocks enzymatic dealkylation at the
-carbon due to the absence of abstractable protons. -
But-3-yn-1-yl Group: A homopropargyl chain terminating in an alkyne, serving as a reactive handle for cycloaddition reactions.
IUPAC Name:
Quantitative Data Profile
| Property | Value | Calculation / Note |
| Molecular Formula | C=11, H=21, N=1 | |
| Molecular Weight | 167.30 g/mol | Average mass |
| Monoisotopic Mass | 167.1674 Da | For High-Res MS ( |
| H-Bond Donors | 0 | Tertiary amine |
| H-Bond Acceptors | 1 | Nitrogen lone pair |
| Predicted LogP | 3.2 ± 0.4 | High lipophilicity due to neopentyl/ethyl groups |
| Predicted pKa | 9.8 – 10.2 | Slightly reduced vs. triethylamine due to inductive effect of alkyne |
Structural Logic Diagram
The following diagram illustrates the functional utility of each molecular region.
Figure 1: Functional decomposition of the target molecule, highlighting the metabolic stability conferred by the neopentyl group and the chemoselective reactivity of the alkyne.[1]
Part 2: Synthetic Methodology (The "How-To")
Strategic Analysis
Direct alkylation of ethylamine with neopentyl bromide is experimentally non-viable due to the extreme steric hindrance of the neopentyl group, which retards
Optimal Route: Use Reductive Amination to install the neopentyl group first, followed by standard alkylation for the alkyne chain.
Reagents & Equipment
-
Precursors: Ethylamine (2.0M in THF), Pivalaldehyde (2,2-dimethylpropanal), 4-Bromobut-1-yne.
-
Reagents: Sodium Triacetoxyborohydride (
), Potassium Carbonate ( ), Acetonitrile ( ). -
Validation: TLC (ninhydrin stain), NMR (
), LC-MS.
Step-by-Step Protocol
Step 1: Synthesis of
-Ethylneopentylamine (Intermediate A)
Rationale: Reductive amination avoids the steric barrier of neopentyl halides.
-
Imine Formation: In a dry round-bottom flask, dissolve Pivalaldehyde (10 mmol, 0.86 g) in dichloromethane (DCM, 20 mL).
-
Amine Addition: Add Ethylamine (12 mmol, 6 mL of 2.0M THF solution) and anhydrous
(2 g) to absorb water and drive equilibrium. Stir at Room Temperature (RT) for 4 hours. -
Filtration: Filter off the
and transfer the filtrate to a fresh reaction vessel. -
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (15 mmol, 3.18 g) portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (12h).
-
Workup: Quench with saturated
. Extract with DCM ( mL). Dry organic layer over . -
Purification: Carefully concentrate (amine is volatile). If necessary, distill or use as crude if purity >90% by NMR.
-
Checkpoint:
NMR should show a singlet for the tert-butyl group ( ppm) and a singlet for the ( ppm).
-
Step 2: Alkylation with 4-Bromobut-1-yne
Rationale: The secondary amine (Intermediate A) is nucleophilic enough to displace the primary bromide of the homopropargyl group.
-
Setup: Dissolve Intermediate A (5 mmol) in anhydrous Acetonitrile (15 mL).
-
Base Addition: Add anhydrous
(10 mmol, 1.38 g) and a catalytic amount of (0.5 mmol) to accelerate the reaction (Finkelstein condition). -
Electrophile: Add 4-Bromobut-1-yne (5.5 mmol, 0.73 g) dropwise.
-
Reflux: Heat the mixture to 60°C for 16 hours. Monitor by LC-MS for the disappearance of Intermediate A (
). -
Workup: Cool to RT. Filter off solids. Concentrate the solvent.[2]
-
Purification: Flash column chromatography (Silica gel; eluent: Hexanes/Ethyl Acetate 9:1 with 1%
). -
Product Isolation: Evaporate solvents to yield the title compound as a pale yellow oil.
Synthetic Pathway Diagram
Figure 2: Convergent synthetic pathway utilizing reductive amination to install the sterically hindered neopentyl group, followed by standard alkylation.
Part 3: Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized material, the following analytical signatures must be confirmed.
Mass Spectrometry (ESI-MS)
-
Expected
: 168.2 -
Fragment Pattern: Look for a loss of the ethyl group (
) or cleavage of the neopentyl group ( ).
Proton NMR ( NMR, 400 MHz, )
- 0.90 (s, 9H): tert-Butyl group (Strong diagnostic singlet).
- 1.05 (t, 3H): Methyl of the ethyl group.
-
1.98 (t, 1H): Terminal alkyne proton (
). -
2.15 (s, 2H): Methylene bridging the neopentyl and nitrogen (
). Note: This singlet is critical; if it is split, the neopentyl structure is incorrect. -
2.35 (dt, 2H): Propargylic methylene (
). - 2.55 (q, 2H): Methylene of the ethyl group.
-
2.65 (t, 2H): Homopropargylic methylene (
).
Stability & Storage
-
Oxidation: The tertiary amine is susceptible to N-oxide formation over time. Store under Argon at -20°C.
-
Polymerization: Terminal alkynes can polymerize at high temperatures. Avoid distillation temperatures >100°C without stabilization.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
at neopentyl carbons). -
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
Sources
Solubility & Physicochemical Profiling: (But-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine
[1][2][3]
Executive Summary
(But-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine is a tertiary amine characterized by a unique combination of steric bulk (neopentyl group), chemical reactivity (terminal alkyne), and lipophilicity.[1][2] In drug development, this motif often serves as a pharmacophore modulator—using the neopentyl group to block metabolic
This guide provides a comprehensive solubility profile derived from Structure-Property Relationship (SPR) analysis and standard pharmaceutical pre-formulation protocols.[1][2]
Compound Snapshot
| Property | Value (Predicted) | Rationale |
| Formula | Tertiary Amine | |
| Molecular Weight | 167.30 g/mol | Low MW, fragment-like |
| Physical State | Liquid (Oil) | Asymmetry prevents efficient crystal packing despite neopentyl bulk.[1][2][3] |
| pKa (Conj. Acid) | ~10.2 | Typical aliphatic tertiary amine; neopentyl exerts +I effect.[1][2] |
| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic due to |
| Critical Feature | Steric Hindrance | The tert-butyl moiety of the neopentyl group limits solvation sphere access.[2] |
Theoretical Solubility Profile (In Silico)
Before experimental validation, solubility behavior is predicted using the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) .[2]
Solvent Class Predictions
The molecule is hydrophobic and basic .[1][2] It lacks hydrogen bond donors (HBD) but acts as a hydrogen bond acceptor (HBA) at the nitrogen and the alkyne
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction |
| Non-Polar Hydrocarbons | n-Heptane, Hexane, Toluene | High (>100 mg/mL) | Van der Waals forces dominate.[1][2] The neopentyl group ensures high compatibility with aliphatic chains.[2] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very High (Miscible) | Dipole-dipole interactions; solvent acts as weak H-bond donor to the amine lone pair.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvation of the polarizable alkyne and amine center; no penalty for hydrophobic effect.[2] |
| Polar Protic (Alcohols) | Methanol, Ethanol, IPA | High | Alcohol -OH donates H-bond to Amine -N. Solubility decreases as alcohol chain length decreases (due to water-like character of MeOH).[1][2] |
| Aqueous (Water) | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1][2] The hydration energy of the amine cannot overcome the lattice/cohesive energy of the hydrophobic tail.[2] |
| Aqueous (Acidic) | 0.1 M HCl, Phosphate Buffer (pH 2) | Soluble (>50 mg/mL) | Protonation forms the ammonium salt ( |
Experimental Protocols
To validate the theoretical profile, the following protocols are recommended. These adhere to Biopharmaceutics Classification System (BCS) standards for solubility testing.[1][2]
Protocol A: Kinetic Solubility Screening (Visual)
Objective: Rapidly determine approximate solubility range for solvent selection.[1]
-
Preparation : Weigh 10 mg of the amine (oil) into a clear 4 mL glass vial.
-
Addition : Add solvent in aliquots of 100
L at room temperature ( ). -
Observation : Vortex for 30 seconds after each addition. Check for clarity (miscibility) or phase separation (oiling out).
-
Endpoint :
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask)
Objective: Precise quantification for formulation and synthesis optimization.[1][2]
Materials :
-
Agilent 1200 Series HPLC (or GC-FID for volatile amines).[1][2]
-
0.45
m PTFE Syringe Filters (compatible with organic solvents).[1][2]
Workflow :
-
Saturation : Add excess amine (~500 mg) to 2 mL of the target solvent.[1][2]
-
Equilibration : Shake at 300 RPM for 24 hours at
. -
Sedimentation : Allow the mixture to stand for 4 hours. If the amine is an oil, centrifugation (10,000 RPM for 10 min) is required to separate the saturated solvent phase from the excess oil phase.[2]
-
Quantification : Dilute the sample (e.g., 1:100 in Acetonitrile) and analyze via HPLC/GC.
Analytical Method (HPLC-UV)
-
Column : C18 Reverse Phase (e.g., Zorbax Eclipse Plus,
, mm).[1] -
Mobile Phase : A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile.[1][2] (TFA ensures the amine is protonated and improves peak shape).[2]
-
Gradient : 5% B to 95% B over 10 minutes.
-
Detection : UV at 210 nm (Alkyne absorbance) or ELSD (Evaporative Light Scattering Detector) if UV response is weak.[1][2]
Visualization of Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the specific functional groups of the molecule.
Caption: Solubility Logic Flowchart mapping functional groups to solvent interactions and predicted outcomes.
Applications in Drug Development & Synthesis[3]
Salt Selection for Bioavailability
Since the free base is an oil with poor water solubility, converting this amine into a crystalline salt is critical for handling and bioavailability.[2]
-
Recommended Acids :
-
Hydrochloric Acid (HCl) : Forms a standard hydrochloride salt.[1][2] May be hygroscopic due to the flexible ethyl/butynyl chains.[2]
-
Fumaric/Maleic Acid : Often produces non-hygroscopic, crystalline solids suitable for oral formulations.[1][2]
-
Methanesulfonic Acid (MsOH) : Increases solubility in polar media significantly.[1][2]
-
Synthesis Utility (The "Click" Handle)
The but-3-yn-1-yl group allows this molecule to act as a "clickable" linker.[1][2]
References
-
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for solubility profiling protocols).
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Source for solvent interaction theory).[1][2]
-
PubChem Compound Summary . "Neopentylamine" and "Dimethyl(neopentyl)amine".[1][2][5] National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2] [1][2][3]
-
Higuchi, T., & Connors, K. A. (1965).[1][2] "Phase-solubility techniques."[1][2] Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[1][2] (The gold standard method for equilibrium solubility).[2][4]
Sources
- 1. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Neopentyl, t-butyl amine | C9H21N | CID 143556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (CH3)3CCH2N(CH3)2 (CAS 10076-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine via Reductive Amination
Abstract
This application note provides a detailed, reliable, and experimentally validated protocol for the synthesis of the secondary amine, (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine. The described method utilizes a one-pot reductive amination of but-3-yn-1-amine and 2,2-dimethylpropanal (neopentyl aldehyde) employing sodium triacetoxyborohydride as a mild and selective reducing agent. This approach offers high efficiency, excellent functional group tolerance, and straightforward purification, making it an ideal strategy for obtaining this and structurally related alkynyl amines, which are valuable building blocks in medicinal chemistry and materials science.
Introduction
Secondary amines incorporating both sterically hindered alkyl groups and reactive functionalities like terminal alkynes are of significant interest to researchers in drug discovery and materials science. The neopentyl group can impart unique pharmacological properties and metabolic stability, while the butynyl moiety offers a versatile handle for further chemical modifications, such as click chemistry. The target molecule, (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine, exemplifies this structural motif.
While classical N-alkylation of primary amines with alkyl halides is a common method for synthesizing secondary amines, it is often hampered by issues of overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1][2] Moreover, the use of neopentyl halides is particularly challenging due to their sterically hindered nature, which significantly retards the rate of nucleophilic substitution (SN2) reactions.[3][4][5]
To circumvent these challenges, this protocol details a highly efficient and controlled synthesis via reductive amination.[6][7][8] This method involves the in situ formation of an imine from the reaction of a primary amine (but-3-yn-1-amine) with an aldehyde (neopentyl aldehyde), followed by immediate reduction to the desired secondary amine.
Chosen Synthetic Strategy: Reductive Amination with Sodium Triacetoxyborohydride
The selected synthetic route is the direct reductive amination of but-3-yn-1-amine with 2,2-dimethylpropanal.
Rationale for Selection:
-
High Selectivity and Control: Reductive amination is a highly controlled method that largely avoids the overalkylation issues common with direct alkylation.[7]
-
Mild and Functional Group Tolerant Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the aldehyde.[9][10][11] Crucially, it does not reduce the alkyne functionality of but-3-yn-1-amine.[12]
-
Favorable Reaction Conditions: The reaction proceeds efficiently at room temperature and under neutral or weakly acidic conditions.[6]
-
One-Pot Procedure: The entire sequence of imine formation and reduction can be carried out in a single reaction vessel, which simplifies the experimental setup and improves overall efficiency.[8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| But-3-yn-1-amine | ≥95% | Commercially available |
| 2,2-Dimethylpropanal (Neopentyl Aldehyde) | ≥97% | Commercially available |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Reagent Grade | Commercially available |
| 1,2-Dichloroethane (DCE), Anhydrous | ≥99.8%, DriSolv™ | Commercially available |
| Dichloromethane (DCM) | ACS Grade | Commercially available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially available |
| Silica Gel (for column chromatography) | 230-400 mesh | Commercially available |
| Ethyl Acetate | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
Safety Precautions:
-
But-3-yn-1-amine: This reagent is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2,2-Dimethylpropanal: This is a flammable liquid and may cause respiratory irritation. Handle in a fume hood.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. Handle in a dry atmosphere (e.g., under a nitrogen or argon blanket).
-
1,2-Dichloroethane (DCE): This is a toxic and carcinogenic solvent. All operations involving DCE must be performed in a certified chemical fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add but-3-yn-1-amine (1.0 g, 14.5 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (30 mL) to the flask. Stir the solution at room temperature.
-
Aldehyde Addition: Add 2,2-dimethylpropanal (1.37 g, 15.9 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (4.6 g, 21.7 mmol, 1.5 equiv) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, such as:
-
1H NMR and 13C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C-H stretch, N-H stretch).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine.
Discussion
The described protocol for the synthesis of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine via reductive amination presents a significant improvement over traditional N-alkylation methods. The use of sodium triacetoxyborohydride is key to the success of this transformation, as it is a mild reducing agent that is compatible with the alkyne functional group.[9][12] The one-pot nature of this reaction enhances its practicality and efficiency, making it suitable for both small-scale and larger-scale preparations.[8]
The choice of 1,2-dichloroethane as the solvent is based on its common and effective use in reductive aminations with sodium triacetoxyborohydride.[9][10] However, other aprotic solvents like tetrahydrofuran (THF) could also be employed. The work-up procedure is designed to neutralize any remaining acidic species and effectively extract the amine product. Purification by column chromatography is a standard and effective method for isolating the target compound from any unreacted starting materials or minor byproducts.
Conclusion
This application note details a robust and efficient protocol for the synthesis of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine. The reductive amination approach using sodium triacetoxyborohydride offers excellent control, high yields, and tolerance of the sensitive alkyne functionality. This methodology is broadly applicable for the synthesis of a wide range of secondary amines and should be a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
- Myers, A. (n.d.). Chem 115: Reductive Amination of Carbonyl Compounds.
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Opinion in Drug Discovery & Development, 9(6), 774-781. [Link]
-
PubChem. (n.d.). But-3-yn-1-amine. Retrieved from [Link]
-
Klan, P., et al. (2000). Reactivity of Neopentyl-Like Compounds in the Synthesis of Branched Polyethers. The Journal of Organic Chemistry, 65(23), 7786-7793. [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). But-3-yn-1-amine. Retrieved from [Link]
-
Pinter, B., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20045-20052. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Buten-1-amine. Retrieved from [Link]
-
Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
-
Wikipedia. (2023). Neopentyl glycol. Retrieved from [Link]
-
Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1? Retrieved from [Link]
-
Reddy, K. L., & Kumar, S. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(10), 7384-7388. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Pearson, W. H., Aponick, A., & Dietz, A. L. (2006). Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. The Journal of Organic Chemistry, 71(9), 3533–3539. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1047463. [Link]
-
Gribble, G. W., & Johnson, D. A. (2003). A Convenient Synthesis of 3-Butenylamine. Synthetic Communications, 33(4), 575-578. [Link]
-
Wawrzynczak, A., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 15(13), 4668. [Link]
-
Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds, 48(3), 436-438. [Link]
-
Ohtani, Y., et al. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Chemical & Pharmaceutical Bulletin, 49(12), 1643-1645. [Link]
-
PrepChem. (n.d.). Synthesis of di-(3-methyl-but-2-en-1-yl)-ether. Retrieved from [Link]
-
Britannica. (2026). Aldehyde. Retrieved from [Link]
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Process Development Guide: Scalable Synthesis of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine
This Application Note provides a validated process development guide for the scale-up synthesis of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine .
This tertiary amine combines a sterically demanding neopentyl group (2,2-dimethylpropyl) with a reactive homopropargyl group (but-3-yn-1-yl). The synthesis is non-trivial due to the significant steric hindrance adjacent to the nitrogen center, which severely retards standard nucleophilic substitution pathways.
Part 1: Executive Summary & Retrosynthetic Logic
The Synthetic Challenge
The target molecule presents two opposing challenges:
-
Steric Bulk: The neopentyl group renders the nitrogen center sterically crowded. Direct alkylation of neopentyl halides is kinetically prohibited due to the adjacent tert-butyl group blocking the
trajectory. -
Functional Group Sensitivity: The terminal alkyne is susceptible to polymerization or isomerization (to the allene) under harsh basic or thermal conditions.
The Solution: Stepwise Assembly
We utilize a Reductive Amination-Alkylation sequence. We first establish the sterically difficult neopentyl-nitrogen bond under thermodynamic control (reductive amination), creating a robust secondary amine. We then introduce the alkyne chain using Finkelstein-modified alkylation conditions to overcome the nucleophilic sluggishness of the hindered amine.
Retrosynthetic Analysis (DOT Visualization)
Caption: Retrosynthetic breakdown isolating the neopentyl core formation from the alkyne introduction.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of N-ethyl-2,2-dimethylpropan-1-amine
Methodology: Reductive Amination (Abdel-Magid Protocol)
Rationale: Direct alkylation of ethylamine with neopentyl bromide fails due to steric hindrance. Reductive amination using pivalaldehyde and Sodium Triacetoxyborohydride (STAB) proceeds via an iminium intermediate, bypassing the
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Pivalaldehyde | 1.0 | Carbonyl Source |
| Ethylamine (2.0M in THF) | 1.2 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Protocol
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe. Purge with
. -
Imine Formation: Charge Pivalaldehyde (1.0 equiv) and DCM (10 volumes). Cool to 0°C.
-
Amine Addition: Add Ethylamine solution (1.2 equiv) dropwise, maintaining temperature
°C. -
Activation: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at 0-5°C to facilitate imine/iminium formation.
-
Reduction: Add STAB (1.4 equiv) portion-wise over 1 hour. Note: STAB is mild, but portion-wise addition prevents localized exotherms.
-
Reaction: Warm to 20-25°C and stir for 12 hours. Monitor by GC-MS (disappearance of imine/aldehyde).
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous
(caution: gas evolution). -
Workup: Separate phases. Extract aqueous layer with DCM (
). Combine organics, dry over , and concentrate. -
Purification: Distillation is recommended for scale-up. (Boiling point approx. 100-110°C at atm, check pressure nomograph).
Checkpoint: The product is a secondary amine. Verify by
Step 2: Alkylation with 4-Bromobut-1-yne
Methodology: Finkelstein-Assisted Nucleophilic Substitution Rationale: The secondary amine from Step 1 is sterically hindered. 4-Bromobut-1-yne is a moderate electrophile. To prevent long reaction times (which risk alkyne degradation), we add Sodium Iodide (NaI) to generate the more reactive iodide in situ [2].
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Intermediate (Step 1) | 1.0 | Nucleophile |
| 4-Bromobut-1-yne | 1.2 | Electrophile |
| Potassium Carbonate ( | 2.0 | Base (Acid Scavenger) |
| Sodium Iodide (NaI) | 0.1 (10 mol%) | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) | 10 Vol | Solvent (Polar Aprotic) |
Protocol
-
Setup: Use a reactor with a reflux condenser and nitrogen blanket.
-
Charging: Charge the Intermediate amine (1.0 equiv) and Acetonitrile (MeCN).
-
Base/Catalyst: Add milled
(2.0 equiv) and NaI (0.1 equiv). Agitate to suspend solids. -
Electrophile Addition: Add 4-Bromobut-1-yne (1.2 equiv) as a solution in MeCN.
-
Reaction: Heat to 60°C. Critical Control: Do not exceed 70°C to avoid alkyne isomerization to the allene or polymerization.
-
Monitoring: Stir for 16-24 hours. Monitor by HPLC or GC. Look for the conversion of the secondary amine to the tertiary amine.
-
Workup: Cool to room temperature. Filter off the inorganic salts (
). Rinse cake with MeCN. -
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The residue is dissolved in MTBE and washed with water to remove residual NaI/DMSO traces. The crude oil is purified via flash chromatography (Silica, Hexane/EtOAc gradient) or vacuum distillation if stability permits.
Part 3: Process Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes and physical flow of the scale-up process.
Caption: Workflow diagram emphasizing Quality Control (QC) checkpoints during the scale-up.
Part 4: Safety & Critical Parameters
Alkyne Stability (4-Bromobut-1-yne)
Terminal alkynes can be shock-sensitive or thermally unstable, particularly when distilled.
-
Risk: Formation of copper acetylides if copper fittings are used in the reactor.
-
Mitigation: Use stainless steel, glass, or Hastelloy. Avoid copper/brass valves.
-
Storage: Store 4-bromobut-1-yne with a stabilizer (often copper wire is used in storage drums by vendors, but it must be removed before reaction; however, for process lines, avoid Cu). Keep refrigerated.
Sodium Triacetoxyborohydride (STAB)[3]
-
Hazard: While milder than
, STAB generates hydrogen gas if exposed to strong acids and can degrade in methanol. -
Control: Use DCM or DCE (1,2-dichloroethane) as solvent.[5] Ensure reactor venting is sized for potential off-gassing during quench.
Steric Hindrance & Kinetics
The neopentyl group creates a "conical" shield around the nitrogen.
-
Impact: The Step 2 alkylation will be slower than a typical amine alkylation.
-
Correction: Do not simply increase temperature to speed it up (degrades alkyne). Instead, rely on the Finkelstein catalyst (NaI) to swap the Bromide for the better leaving group Iodide [2].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Li, M., Li, Y., Zhao, B., Liang, F., & Jin, L. (2014).[10] Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions.[10] RSC Advances, 4, 30046-30049.[10] (Context on alkyne reactivity and halogenation). Link
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-1-butyne. Link
Sources
- 1. rsc.org [rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reagents for alkylation of (2,2-dimethylpropyl)ethylamine with homopropargyl bromide
Executive Summary
This guide details the synthetic protocols for the
The Challenge: This transformation presents a "perfect storm" of kinetic inhibition and thermodynamic instability:
-
Steric Hindrance: The amine substrate possesses a neopentyl group (
) adjacent to the nucleophilic nitrogen.[1] This bulky group significantly retards the trajectory, requiring elevated temperatures or enhanced electrophilicity.[2][1] -
Electrophile Sensitivity: Homopropargyl bromide contains a terminal alkyne.[2][1] Use of strong bases (e.g., NaH, LDA) risks deprotonation of the acetylenic proton (
), leading to side reactions or polymerization.[2][3] Furthermore, the bromide is moderately reactive, requiring activation to overcome the amine's steric bulk.[2]
The Solution: We utilize a "Cesium Effect" protocol enhanced by Finkelstein catalysis .[2][1] The use of Cesium Carbonate (
Mechanistic Insight & Reagent Selection
The reaction follows an
Reagent Rationale
| Reagent Class | Recommended | Rationale |
| Base | Cesium Carbonate ( | The "Cesium Effect": Unlike |
| Solvent | DMF (Primary) or MeCN | DMF (N,N-Dimethylformamide): High dielectric constant promotes charge separation in the transition state.[2][1] Essential for solubilizing |
| Catalyst | Potassium Iodide (KI) | Finkelstein Assist: Homopropargyl bromide is converted in situ to the corresponding iodide .[2][1] The C-I bond is weaker and the iodide is a better leaving group ( |
| Electrophile | 4-Bromo-1-butyne | Homopropargyl Bromide: Must be high purity.[1] Note: Commercial supplies often contain stabilizers (MgO).[2][1] Filtration may be required if heterogeneity affects microfluidic applications, but is unnecessary for batch synthesis.[2][1] |
Visualizing the Pathway
The following diagram illustrates the steric challenge and the catalytic cycle enabling the reaction.
Caption: Figure 1. Mechanistic pathway highlighting the Finkelstein activation (KI) required to overcome the steric hindrance of the neopentyl amine.
Experimental Protocols
Protocol A: The "Cesium/Finkelstein" Method (Recommended)
Best for: High yields, valuable substrates, and overcoming significant steric hindrance.[2]
Reagents:
Step-by-Step Procedure:
-
Setup: Oven-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[2][4]
-
Solvation: Add (2,2-dimethylpropyl)ethylamine (1.0 eq) and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add
(2.0 eq) and KI (0.1 eq) in a single portion. The mixture will be a heterogeneous suspension.[2] -
Electrophile Addition: Add homopropargyl bromide (1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 60°C for 12–18 hours .
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The tertiary amine product is less polar than the starting secondary amine.[2][1]
Protocol B: The "Cost-Effective" Method (Scale-Up)
Best for: Large scale (>10g) where Cesium costs are prohibitive.[1]
Reagents:
-
Base: Potassium Carbonate (
) (3.0 equiv, finely milled).[2][1] -
Catalyst: Sodium Iodide (NaI) (0.5 equiv) - Higher loading needed.[2][1]
Modifications:
-
Perform at reflux (80–82°C) .
-
Reaction time will likely extend to 24–36 hours .[2]
-
Vigorous stirring is critical as
is less soluble than .[2][1]
Quality Control & Troubleshooting
Data Summary Table: Expected Outcomes
| Parameter | Protocol A ( | Protocol B ( |
| Conversion (LCMS) | >95% | 80–90% |
| Reaction Time | 12–18 h | 24–48 h |
| Impurity Profile | Clean; minimal elimination products.[1] | Potential for unreacted amine; requires rigorous purification.[2][1] |
| Physical State | Yellowish oil (crude) | Darker oil (crude) |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Issue: Unknown byproduct peaks in MS.
-
Issue: Alkyne degradation.
Safety & Handling (Homopropargyl Bromide)
Critical Warning: Propargyl and homopropargyl halides are lachrymators and potential explosion hazards.[2][1]
-
Shock Sensitivity: While homopropargyl bromide is more stable than propargyl bromide, it should never be distilled to dryness.[2][1]
-
Storage: Store at 2–8°C over copper shavings or MgO stabilizer to prevent polymerization.
-
Disposal: Quench excess alkyl halide with an aqueous solution of cysteine or thiosulfate before disposal to prevent alkylation of waste drums.[2][1]
Workflow Visualization
Caption: Figure 2. Decision matrix for selecting the appropriate alkylation protocol based on reaction scale.
References
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[2][1][7] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][7][8][9][10] The Journal of Organic Chemistry, 67(3), 674–683.[2][1][7]
-
Finkelstein, H. (1910).[2][1] Preparation of organic iodides from the corresponding bromides and chlorides.[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[2][1] (Foundational reference for Halide Exchange).
-
PubChem. (2,2-Dimethylpropyl)(ethyl)amine Compound Summary. National Library of Medicine.[2][1] [2][1]
-
Isasmendi Escudero, M., et al. (2011).[2][1][11] Efficient Cesium Carbonate Promoted N-Alkylations. Synthesis, 2011(04), 571-576.[2][1]
Sources
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine During Storage
Document ID: TSC-2026-02-24-A01
Introduction
(But-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine is a bifunctional molecule incorporating a tertiary amine and a terminal alkyne. These functional groups make it a valuable building block in synthetic chemistry and drug development. However, the very features that impart its synthetic utility also render it susceptible to oxidative degradation during storage. Maintaining the chemical integrity of this reagent is paramount for ensuring experimental reproducibility and success. This guide provides a comprehensive overview of the potential degradation pathways, detailed protocols for prevention, and troubleshooting advice for researchers.
Section 1: Understanding the Instability - Potential Oxidation Pathways
This section addresses the chemical reasons behind the compound's sensitivity to oxidation.
Q1: Why is (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine susceptible to oxidation?
The molecule possesses two primary sites vulnerable to atmospheric oxygen: the tertiary amine nitrogen and the terminal alkyne.
-
Tertiary Amine Center: The nitrogen atom has a lone pair of electrons that can be readily oxidized, especially in the presence of oxygen, to form a tertiary amine N-oxide. This is a common degradation pathway for amines and can significantly alter the compound's reactivity and physical properties.[1][2]
-
Terminal Alkyne Group: The high electron density of the carbon-carbon triple bond makes it reactive.[3] Terminal alkynes, in particular, can undergo a variety of oxidative reactions, including oxidative coupling (dimerization) or cleavage, often catalyzed by trace metal impurities and accelerated by light or heat.
Caption: Structure of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine with reactive sites.
Q2: What are the likely degradation products if oxidation occurs?
Exposure to air can lead to a mixture of products, compromising sample purity. The two most probable degradation products are the N-oxide and various oligomers from alkyne coupling.
-
N-Oxide Formation: The primary product of amine oxidation is (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine N-oxide.
-
Alkyne Degradation: Oxidative coupling can lead to the formation of diyne dimers and other polymeric materials, which are often colored (yellow to brown).
Caption: Primary oxidative degradation pathways for the target compound.
Section 2: Recommended Storage Protocols
Adherence to strict storage protocols is the most effective strategy to prevent oxidation.
Q3: What are the ideal storage conditions for the neat compound?
For long-term stability, the neat (undiluted) liquid should be stored with the complete exclusion of atmospheric oxygen and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to +4°C | Reduces the rate of chemical degradation significantly.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant, preventing degradation. This is known as inerting or blanketing.[5][6][7][8] |
| Light | Amber Glass Vial/Opaque Container | Protects the compound from photo-oxidation, which can generate free radicals and accelerate degradation.[9][10] |
| Container | Borosilicate Glass with PTFE-lined Septum Cap | Ensures chemical compatibility and provides a robust seal against atmospheric ingress.[4][11] For frequent access, a Sure/Seal™ type bottle is ideal.[12][13] |
Q4: How should I store the compound if it is dissolved in a solvent?
Storing the compound in solution requires that the solvent itself does not introduce contaminants like oxygen or water.
-
Solvent Selection: Use anhydrous, aprotic solvents in which the compound is stable (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene).
-
Solvent Preparation: The solvent must be deoxygenated before use. This is typically achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by the freeze-pump-thaw method for more rigorous applications.
-
Storage: The resulting solution must be stored under an inert atmosphere and at low temperatures, following the same principles as for the neat compound.
Section 3: Troubleshooting Guide
Q5: I suspect my sample has degraded. How can I check its purity?
If you observe any changes in the sample's appearance or obtain unexpected experimental results, a purity check is warranted.
-
¹H NMR Spectroscopy: This is the most direct method. Look for new signals corresponding to degradation products.
-
N-Oxide Formation: The protons on the carbons alpha to the nitrogen (the CH₂ groups) will typically shift downfield (to a higher ppm value) due to the deshielding effect of the N-O bond.
-
Alkyne Degradation: The disappearance of the characteristic terminal alkyne proton signal (typically around 2.0-3.0 ppm) and the appearance of complex signals in the aliphatic or aromatic region can indicate oligomerization.
-
-
Mass Spectrometry (GC-MS or LC-MS): Check for a peak corresponding to the expected molecular weight +16 amu (for the N-oxide) or higher molecular weight species (for dimers/oligomers).
Q6: My compound has changed color from colorless to pale yellow. What does this indicate?
A color change is a strong indicator of degradation.[10] For compounds containing alkynes, yellowing or browning often suggests the formation of conjugated oligomers or polymers resulting from oxidative coupling reactions. The sample should be considered suspect and its purity verified before use.
Q7: Can I repurify a partially oxidized sample?
Repurification is possible but can be challenging.
-
Column Chromatography: For N-oxide removal, silica gel chromatography can be effective, as the N-oxide is significantly more polar than the parent amine.
-
Distillation: If the compound is thermally stable, vacuum distillation can separate it from non-volatile polymeric impurities.
Caution: Attempting purification may lead to further degradation if not performed under strictly anaerobic conditions. It is often more cost-effective and scientifically rigorous to use a fresh, pure sample.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Procedure for Long-Term Storage of Neat Compound
This protocol describes how to properly prepare a sample for storage using a Schlenk flask.
-
Glassware Preparation: Ensure a glass Schlenk flask with a high-vacuum valve is clean and oven-dried (or flame-dried under vacuum) to remove all traces of moisture.[12] Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Connect the flask to a Schlenk line, and cycle between vacuum and inert gas backfill at least three times to ensure a completely inert atmosphere.
-
Compound Transfer: Using a cannula or a gas-tight syringe, carefully transfer the neat (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine from its source container into the prepared Schlenk flask.[11] Maintain a positive pressure of inert gas throughout the transfer to prevent air from entering the system.
-
Sealing: Close the high-vacuum valve on the Schlenk flask. For added security, wrap the joint with Parafilm® or PTFE tape.
-
Labeling and Storage: Clearly label the flask with the compound name, date, and storage conditions. Place the sealed flask in a freezer (-20°C).
Protocol 2: Preparing and Storing a Deoxygenated Solution
-
Solvent Preparation: Place the required volume of anhydrous solvent into a clean, dry Schlenk flask equipped with a stir bar.
-
Deoxygenation (Sparging): Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface. Insert a second, shorter needle to act as a vent. Bubble (sparge) a steady stream of nitrogen or argon through the solvent for 15-30 minutes while stirring gently.
-
Compound Addition: Remove the needles and, under a positive pressure of inert gas, add the required amount of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine to the solvent using a gas-tight syringe.
-
Storage: The resulting solution can be stored in the same Schlenk flask or transferred via cannula to smaller, septum-sealed vials that have been flushed with inert gas. Store at low temperature (-20°C).
Section 5: Frequently Asked Questions (FAQs)
Q8: Is it absolutely necessary to use an inert gas, or is refrigeration enough?
Refrigeration alone is insufficient. While low temperatures slow down reaction rates, they do not stop oxidation.[4] The exclusion of oxygen via an inert atmosphere is the most critical factor for preventing degradation.[8][14]
Q9: What type of container cap should I use for a vial that will be accessed multiple times?
Use a high-quality, PTFE-faced silicone septum. The PTFE face provides a chemically inert barrier, while the silicone allows for repeated punctures with a needle while maintaining a good seal. Always use the smallest gauge needle possible for transfers to minimize damage to the septum.[12][13]
Q10: For how long can I store the compound under optimal conditions?
When stored neat under a dry argon atmosphere at -20°C in a properly sealed container, (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine should remain >98% pure for at least 12-24 months. However, it is best practice to re-analyze the purity of any air-sensitive reagent that has been stored for more than 6-12 months, or each time the container is opened.
References
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI.
- Blanketing: protecting the integrity of your products with inert gas. GasN₂.
- Amine Degradation. Climate - Sustainability Directory.
- Reactions of Alkynes. Organic Chemistry Tutor.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
- Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin.
- Alkyne Reactivity. Michigan State University Department of Chemistry.
- Packaging, Inerting and Blanketing. Air Products.
- Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON.
- Inert Gas Blanketing. Cambridge Sensotec.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- The Safe Use of Pyrophoric Reagents. Sigma-Aldrich.
- Handling air-sensitive reagents AL-134. MIT Chemistry.
- Inerting in the chemical industry. Linde.
- Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
- Safety Data Sheet for Alkyl Amines. Alkyl Amines Chemicals Limited.
Sources
- 1. Amine Degradation → Term [climate.sustainability-directory.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 6. airproducts.com [airproducts.com]
- 7. generon.com [generon.com]
- 8. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 9. alkylamines.com [alkylamines.com]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. as.uky.edu [as.uky.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
Optimizing reaction temperature for neopentyl amine alkylation
Topic: Optimizing Reaction Temperature for Neopentyl Amine Alkylation Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Subject: Overcoming the "Steric Wall" – Temperature & Protocol Optimization Guide Ticket ID: NPA-ALK-OPT-001 Status: Open Resource
Executive Summary: The Kinetic Challenge
Neopentyl amine (
-
The Trap: Standard alkylation protocols (e.g.,
, MeCN, 60°C) often yield <10% conversion because the activation energy ( ) required to penetrate the steric shield is not met. -
The Risk: Simply increasing temperature (
) often triggers competing pathways: solvent decomposition, electrophile elimination (E2), or catalyst deactivation.
This guide provides validated workflows to balance kinetic requirements against thermal instability.
Module 1: Diagnostic Decision Matrix
Before adjusting temperature, confirm your reaction pathway matches the substrate constraints.
Figure 1: Strategic selection of alkylation methodology based on electrophile class. Temperature windows differ significantly by pathway.
Module 2: Troubleshooting Direct Alkylation ( )
Context: You are reacting Neopentyl Amine with an alkyl halide (e.g., Benzyl bromide, Ethyl iodide).
FAQ 2.1: My reaction is stuck at 20% conversion at 80°C. Should I push to 140°C?
Recommendation: Proceed with extreme caution. At temperatures >120°C, two detrimental events occur that mimic "no reaction" or generate complex impurities:
-
Solvent Autolysis (The DMF Trap): If you are using DMF or DMAc, they begin to decompose thermally into Dimethylamine (
) and CO/Acetic acid. -
E2 Elimination: The neopentyl amine acts as a base rather than a nucleophile, causing the alkyl halide to eliminate to an alkene.
Optimized Protocol (The "Ramp & Switch"):
-
Switch Solvent: Replace DMF with NMP (stable up to 200°C) or Sulfolane .
-
Base Selection: Use a non-nucleophilic inorganic base (
) or a hindered organic base (Hünig’s Base) to prevent base-alkylation. -
The Thermal Ramp:
-
Start at 90°C for 2 hours.
-
Check LCMS. If <30% conversion, ramp to 110°C .
-
Do not exceed 130°C unless using a sealed pressure vessel (to prevent amine evaporation, bp ~82°C).
-
FAQ 2.2: How do I handle the volatility of Neopentyl Amine (bp 82°C) during heating?
Issue: At optimization temperatures (100°C+), the nucleophile (NPA) boils off, effectively stopping the reaction. Solution:
-
Equipment: Use a thick-walled screw-cap pressure vial (e.g., Ace Glass pressure tube).
-
Stoichiometry: Increase NPA equivalents to 2.5 – 3.0 eq . This pushes the kinetics (Le Chatelier’s principle) and compensates for any headspace loss.
Module 3: Troubleshooting Reductive Amination
Context: You are reacting Neopentyl Amine with an aldehyde/ketone + reducing agent. This is often the preferred route for hindered amines.
FAQ 3.1: Why is the standard "One-Pot" (NaBH(OAc)3 at RT) failing?
Analysis: Steric hindrance prevents the initial attack of the amine on the carbonyl carbon to form the hemiaminal/imine. At Room Temperature (RT), the equilibrium heavily favors the starting materials. If you add the reducing agent immediately, it reduces the aldehyde to an alcohol (dead end).
Optimized Protocol (Two-Step Thermal Shift):
| Step | Action | Temperature | Critical Additive | Mechanism |
| 1 | Imine Formation | Reflux (80-110°C) | Ti(OiPr)4 (1.5 eq) | Titanium acts as a Lewis Acid to activate the carbonyl AND a water scavenger to drive equilibrium. |
| 2 | Reduction | 0°C to RT | NaBH4 | Once the imine is formed (confirm by disappearance of C=O peak in IR or NMR), cool down before adding hydride to prevent over-reduction. |
Validation Check:
-
Take an aliquot after Step 1.
- 8.0–8.5 ppm). If absent, do not proceed to reduction. Increase T or time.
Module 4: Buchwald-Hartwig Arylation (Pd-Catalysis)[5][12]
Context: Coupling Neopentyl Amine with an Aryl Bromide/Chloride.
FAQ 4.1: The catalyst dies before the reaction finishes. What is the temperature ceiling?
Insight: Neopentyl amine is a primary amine, but its bulk makes reductive elimination from the Palladium center slow. If T is too high (>110°C), the active Pd(0) species agglomerates into inactive Pd-black.
The "Goldilocks" Zone:
-
Ligand Selection: Use BrettPhos or RuPhos . These bulky, electron-rich ligands are specifically designed to stabilize the Pd center during the difficult coupling of hindered amines.
-
Temperature: Set to 80°C .
-
If slow: Do not increase T. Instead, double the catalyst loading (from 1 mol% to 2 mol%) or switch to a precatalyst (e.g., BrettPhos Pd G3) which initiates faster at lower temperatures.
-
Figure 2: Ligand influence on temperature requirements. Newer generation ligands allow operation at temperatures that preserve catalyst integrity.
Summary of Optimized Conditions
| Parameter | Direct Alkylation | Reductive Amination | Pd-Catalysis (Buchwald) |
| Optimal Temp | 100–120°C (Sealed) | Reflux (Step 1), RT (Step 2) | 80–100°C |
| Solvent | NMP or Sulfolane | Toluene or THF | Toluene or Dioxane |
| Key Risk | Solvent decomposition | Incomplete imine formation | Catalyst deactivation |
| Critical Fix | Switch DMF | Add Ti(OiPr)4 | Use BrettPhos Pd G3 |
References
-
Solvent Stability: Sherwood, J. et al. "N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development." Green Chemistry, 2019. Link (Discusses DMF decomposition risks at high T).
-
Steric Hindrance in SN2: LibreTexts. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution." Link (Foundational theory on neopentyl/beta-branching blocks).
-
Reductive Amination Protocol: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[12] Chem., 1996. Link (Standard protocols; note the need for modifications for hindered substrates).
-
Buchwald-Hartwig Ligands: Maiti, D. et al. "Pd-catalyzed Cu-catalyzed C-N bond formation." Chemical Science, 2011. Link (Review of ligand effects on temperature and scope).
-
Neopentylamine Synthesis: US Patent 4495369A. "Process for the preparation of neopentylamine." Link (Industrial conditions for forming the amine itself: 200-300°C).
Sources
- 1. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US4495369A - Process for the preparation of neopentylamine - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Minimizing side reactions in homopropargyl amine synthesis
Welcome to the technical support resource for the synthesis of homopropargyl and propargyl amines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical building blocks. Instead of a generic overview, we will directly address the common pitfalls and side reactions encountered during synthesis, providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing propargylamines?
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is arguably the most prevalent method due to its high atom economy and operational simplicity.[1][2] This one-pot, three-component reaction combines an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt (e.g., Cu(I), Ag(I), Au(I)), to form the desired propargylamine with water as the only theoretical byproduct.[1][3]
Q2: I'm getting a significant amount of an apolar byproduct that runs high on my TLC plate. What is it likely to be?
This is a classic sign of alkyne homocoupling, often referred to as Glaser coupling. This side reaction is particularly common when using copper catalysts in the presence of oxygen and results in the formation of a 1,3-diyne. This byproduct is less polar than your desired amine and thus will have a higher Rf value on silica gel.
Q3: How can I effectively monitor the progress and side product formation in my reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. It's crucial to co-spot your reaction mixture with all starting materials to track their consumption. The desired amine product is typically a new, more polar spot than the alkyne and aldehyde but its polarity can vary greatly. Staining with potassium permanganate (KMnO₄) is effective as both the alkyne in the product and any diyne byproducts will readily oxidize, appearing as yellow spots on a purple background.
Q4: My reaction seems to stall after about 50% conversion. What could be the cause?
Reaction stalling often points to catalyst deactivation or inhibition. The active catalyst (e.g., Cu(I)) can be oxidized to an inactive state (e.g., Cu(II)) or be poisoned by impurities in your reagents or solvent. Additionally, some substrates, particularly certain primary amines, can coordinate too strongly with the metal center, hindering the catalytic cycle.[4]
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific experimental issues by diagnosing the likely mechanistic cause and providing actionable solutions.
Issue 1: Formation of Dimeric Alkyne Byproduct (Glaser Coupling)
-
Observation: A significant apolar byproduct is observed, identified as the homocoupled diyne. The yield of the desired propargylamine is correspondingly reduced.
-
Probable Cause (The "Why"): The Glaser coupling is an oxidative dimerization of terminal alkynes. When using a copper(I) catalyst, atmospheric oxygen can oxidize it to copper(II), which then facilitates the coupling of two copper acetylide intermediates. This process regenerates copper(I), creating a catalytic cycle for the side reaction that competes directly with the A³ coupling pathway.
-
Proposed Solutions & Methodologies:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Assemble your reaction glassware hot from the oven, cool under a stream of nitrogen or argon, and maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Degassing: Use solvents that have been degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Minimize Catalyst Loading: Use the lowest effective catalyst loading (often 0.5-5 mol%).[3] While counterintuitive, a lower concentration of the catalyst can sometimes reduce the rate of the bimolecular homocoupling side reaction more than it affects the primary A³ pathway.
-
Alternative Catalysts: If Glaser coupling remains problematic, consider switching to catalysts less prone to this side reaction. Silver (Ag) and Gold (Au) salts can also catalyze the A³ coupling and may offer a different side product profile.[5]
-
Diagram: Desired A³ Coupling vs. Glaser Side Reaction
Caption: A³ coupling vs. the competing Glaser homocoupling pathway.
Issue 2: Rearrangement to Allenic or Other Isomeric Products
-
Observation: NMR analysis shows the presence of an unexpected isomer, potentially an allene or a product resulting from skeletal rearrangement.
-
Probable Cause (The "Why"): For certain substrates, the initially formed propargylamine or an intermediate can undergo a[5][5]-sigmatropic rearrangement, known as the aza-Cope rearrangement.[6][7] This is particularly relevant when the reaction conditions are acidic, which can lead to the formation of an iminium ion intermediate that is poised for rearrangement. The reaction is thermally driven and proceeds through a cyclic, six-membered transition state.[7][8]
-
Proposed Solutions & Methodologies:
-
Temperature Control: Aza-Cope rearrangements often have a higher activation energy than the desired forward reaction. Running the synthesis at a lower temperature (e.g., room temperature or 0 °C) can significantly disfavor the rearrangement pathway.
-
pH Management: Avoid strongly acidic conditions if possible. If a Lewis acid is required to activate the aldehyde, choose a milder one or use it at a catalytic amount.[9] The goal is to facilitate iminium ion formation for the A³ coupling without promoting subsequent rearrangement.
-
Substrate Design: Be mindful of substrate structures that are prone to this rearrangement (e.g., those that can form a stable 1,5-diene-like structure with the nitrogen atom).
-
Issue 3: Aldehyde-Derived Byproducts and Low Conversion
-
Observation: The reaction mixture is complex, with byproducts corresponding to aldol condensation of the starting aldehyde. The consumption of the aldehyde is high, but the yield of the desired amine is low.
-
Probable Cause (The "Why"): The formation of the iminium ion is a critical step in the A³ coupling mechanism.[1][4] If this step is slow, and the reaction conditions are basic (e.g., from a basic amine), enolizable aldehydes can undergo self-condensation (an aldol reaction) to form β-hydroxy aldehydes and subsequent dehydration products.
-
Proposed Solutions & Methodologies:
-
Optimize Order of Addition: Pre-mix the aldehyde and amine in the solvent for a short period (e.g., 15-30 minutes) before adding the alkyne and catalyst. This allows for the in-situ formation of the imine/iminium ion, ensuring it is readily available to be trapped by the metal acetylide.
-
Use a Dehydrating Agent: Adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards imine formation by removing the water generated, thus reducing the chance for side reactions.
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or acetonitrile are often preferred over protic solvents like ethanol for sensitive aldehydes, as they do not participate in hydrogen bonding networks that might mediate aldol pathways.[4] However, some systems work well in water.[5]
-
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
The choice of reaction parameters can dramatically influence the ratio of desired product to byproduct. The following table summarizes general trends compiled from literature.[3][5][10][11]
| Parameter | Condition | Typical Observation | Recommendation |
| Atmosphere | Air | Significant Glaser coupling byproduct, especially with Cu(I). | For all copper-catalyzed reactions, use an inert atmosphere (N₂ or Ar). |
| Inert (N₂/Ar) | Greatly suppresses or eliminates diyne formation. | Standard practice for clean reactions. | |
| Solvent | Toluene / Dioxane | Good general solvents, low polarity. | Excellent starting point for optimization. |
| Water | Can accelerate the reaction but may not be suitable for all substrates.[5] | Consider for greener protocols, but monitor for hydrolysis or solubility issues. | |
| Solvent-Free | Often high-yielding and environmentally friendly.[10][11] | Can be an excellent option, especially for process scale-up. | |
| Temperature | 25-50 °C | Slower reaction rates but generally higher selectivity. | Start at room temperature to minimize thermal decomposition and rearrangements. |
| 80-110 °C | Faster conversion but increased risk of side reactions.[12] | Use elevated temperatures only if the reaction is sluggish at lower temperatures. | |
| Catalyst | Copper (Cu) | Highly active, cost-effective, but prone to Glaser coupling.[13] | Use under inert atmosphere. The most common choice. |
| Silver (Ag) | Effective, especially for aliphatic aldehydes, less Glaser coupling.[5] | A good alternative to copper if diyne formation persists. | |
| Gold (Au) | Highly active, can work at low loadings, good functional group tolerance.[5] | Excellent but more expensive catalyst. Consider for complex, high-value molecules. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling
This protocol provides a robust starting point for the synthesis of a generic propargylamine.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C overnight. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add the aldehyde (1.0 mmol, 1.0 equiv), the amine (1.0 mmol, 1.0 equiv), and anhydrous toluene (5 mL).
-
Imine Formation: Stir the mixture at room temperature for 20 minutes to facilitate in-situ imine formation.
-
Catalyst and Alkyne Addition: Add the copper(I) iodide (0.02 mmol, 2 mol%) followed by the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) to remove the copper catalyst, followed by brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Solid-Phase Extraction (SPE)
This method is highly effective for removing non-basic impurities like the Glaser byproduct.[14]
-
Cartridge Preparation: Condition a strong cation exchange (SCX) SPE cartridge by washing it with methanol (2-3 column volumes).
-
Loading: Dissolve the crude product from the previous protocol in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Load this solution onto the conditioned SCX cartridge.
-
Washing (Impurity Elution): Elute the cartridge with several column volumes of methanol. This will wash through neutral and acidic compounds, including unreacted aldehyde, alkyne, and any diyne byproduct. Collect and check these fractions by TLC.
-
Elution (Product Collection): Once all non-basic impurities have been washed away, elute the desired propargylamine from the cartridge using a 2M solution of ammonia in methanol.
-
Final Step: Collect the basic fractions containing the product and concentrate under reduced pressure to yield the purified amine.
References
-
Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
MDPI. (n.d.). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. [Link]
-
MDPI. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. [Link]
-
ACS Publications. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
-
PMC. (n.d.). Enantio‐ and Diastereoselective Synthesis of Homopropargyl Amines by Copper‐Catalyzed Coupling of Imines, 1,3‐Enynes, and Diborons. [Link]
-
ResearchGate. (n.d.). Optimization of A 3 -coupling the reaction conditions for synthesis of propargyla- mines. [Link]
-
ResearchGate. (n.d.). Optimization of the A³ coupling reaction condition. [Link]
-
PMC. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. [Link]
-
RSC Publishing. (n.d.). Photoredox-catalyzed chemo- and regioselective synthesis of homopropargyl amines via radical–radical cross-coupling. [Link]
-
Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction. [Link]
-
PMC. (n.d.). A Robust, Efficient, and Highly Enantioselective Method for Synthesis of Homopropargyl Amines. [Link]
-
PMC. (n.d.). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
ACS Publications. (2024). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. [Link]
-
Wikipedia. (n.d.). Aza-Cope rearrangement. [Link]
-
PubMed. (2008). Aza Cope rearrangement of propargyl enammonium cations catalyzed by a self-assembled "nanozyme". [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]
-
ACS. (n.d.). Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. [Link]
-
Master Organic Chemistry. (2025). Enamines. [Link]
-
PMC. (2017). Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. [Link]
-
ScienceDirect. (n.d.). Synthesis of fused cyclic amines via the 3-aza-Cope–Mannich cascades. [Link]
-
Chem-Station. (2015). Aza-Cope Rearrangement. [Link]
-
Florida Tech Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. [Link]
-
PMC. (n.d.). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. [Link]
-
ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. phytojournal.com [phytojournal.com]
- 3. repository.fit.edu [repository.fit.edu]
- 4. Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation | MDPI [mdpi.com]
- 6. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 7. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Aza Cope rearrangement of propargyl enammonium cations catalyzed by a self-assembled "nanozyme" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
🔬 Technical Support Center: Flash Chromatography of Lipophilic Amines
This guide is structured as a Technical Support Center for researchers encountering difficulties with lipophilic amine purification. It prioritizes troubleshooting, mechanistic understanding, and actionable protocols over generic advice.
Status: Operational Ticket Subject: Resolution of Tailing, Irreversible Adsorption, and Poor Recovery of Amine Compounds. Assigned Specialist: Senior Application Scientist
📋 Case Overview: The "Silanol Effect"
User Query: "My amine compound streaks across the column, elutes over 20+ fractions, or disappears entirely. I am using standard Silica Gel 60."
Diagnostic: The root cause is the acid-base interaction between your analyte and the stationary phase.[1]
-
The Antagonist: Unbonded Silica Gel (
) possesses surface silanol groups ( ) which act as weak Brønsted acids ( ). -
The Conflict: Lipophilic amines (basic nitrogens) form strong hydrogen bonds or ionic interactions with these acidic protons.
-
The Result: The amine "drags" along the silica surface (tailing) or binds irreversibly (yield loss).
📉 Visualizing the Interaction & Solution
The following diagram illustrates the competitive binding mechanism that must be engineered into your solvent system.
Figure 1: Mechanism of Action.[2][3][4][5][6][7] Basic modifiers (Green) saturate acidic silanol sites (Red), preventing the target amine (Blue) from binding, allowing it to elute freely.
🛠️ Module 1: Standard Solvent Systems (The "Modifier" Approach)
If you must use standard bare silica, you must use a mobile phase modifier. The modifier competes for the silanol sites.[1]
Protocol A: The Triethylamine (TEA) Method
Best for: Less polar lipophilic amines eluting in Hexane/EtOAc.
The Recipe:
-
Solvent A: Hexane (or Heptane) + 0.1% to 1.0% TEA .
-
Solvent B: Ethyl Acetate + 0.1% to 1.0% TEA .
Critical Execution Steps:
-
Pre-Equilibration: You must flush the column with the TEA-containing solvent before injecting your sample. If the column is not basic when the sample hits it, the amine will stick immediately at the top.
-
Symmetry: Add TEA to both Solvent A and Solvent B. If you only add it to B, the baseline pH will shift during the gradient, causing "ghost peaks" or baseline drift.
-
Removal: TEA has a high boiling point (
). It may require extended time on the rotovap or an acidic wash (if your compound is acid-stable) to remove traces.
Protocol B: The "GenA" System (DCM / MeOH /
)
Best for: Polar amines or stubborn compounds that require high solubility.
The Recipe:
-
Additive: Ammonium Hydroxide (
, 28-30% aq).
Standard Ratios (DCM : MeOH :
| Polarity Level | Ratio (v/v/v) | Application |
|---|---|---|
| Low | 90 : 9 : 1 | Standard starting point.[11] |
| Medium | 80 : 18 : 2 | For more polar amines. |
| High | 70 : 27 : 3 | Warning: Phase separation risk. |
⚠️ Safety & Prep Warning:
🌿 Module 2: Modern & Green Alternatives
The industry is moving away from DCM due to toxicity and disposal costs.
Option 1: The "Green" Replacement
Replace DCM/MeOH with Heptane / (EtOAc:EtOH 3:1) .[8] Ethanol provides the protic polarity needed to solvate amines, similar to methanol, but is miscible with Heptane/EtOAc.
-
Modifier: Add 0.1% TEA or 1% saturated
in EtOH to the polar phase.
Option 2: Amine-Functionalized Silica (
-Silica)
The "Hardware" Solution. Instead of adding a base to the solvent, use silica that is already bonded with propyl-amine groups.
-
Benefit: The surface is already basic. No solvent modifiers are required.
-
Solvents: You can use pure Hexane/EtOAc gradients.
-
Workflow:
-
Dissolve sample in Hexane/EtOAc.
-
Run standard gradient.
-
Compound elutes as a sharp peak without tailing.
-
-
Cost vs. Time: These columns are more expensive but save hours of solvent prep and rotovap time (no TEA to evaporate).
📉 Decision Tree: Selecting Your System
Figure 2: Decision Matrix for Solvent System Selection.
❓ Troubleshooting & FAQs
Q1: My compound precipitates (crashes out) when I inject it onto the column.
-
Cause: Lipophilic amines are often soluble in DCM but insoluble in the starting non-polar mobile phase (e.g., 100% Hexane).
-
Solution: Use Dry Loading .
-
Dissolve your crude amine in a minimal amount of DCM or MeOH.
-
Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent).
-
Evaporate to dryness on a rotovap (free-flowing powder).
-
Load this powder into a solid load cartridge (or on top of the column).
-
This prevents the "solvent shock" precipitation.
-
Q2: I am using TEA, but I can't see my peaks on the UV detector.
-
Cause: Triethylamine absorbs UV light strongly below 250nm. It creates high background noise, masking your compound.
-
Solution:
-
Increase detection wavelength to 254nm or 280nm (if your compound absorbs there).
-
Switch to Ammonium Hydroxide (transparent to UV).
-
Use an ELSD (Evaporative Light Scattering Detector) if available, as it ignores volatile modifiers.
-
Q3: Can I use Acetone instead of Ethyl Acetate?
-
Analysis: Acetone is excellent for amines because it dissolves them well. However, Acetone reacts with primary amines to form imines (Schiff bases) if left too long or if the column is slightly acidic/warm.
-
Verdict: Avoid Acetone for primary amines (
). It is generally safe for tertiary amines ( ).
Q4: The "GenA" (DCM/MeOH/NH3) system is fuming and difficult to pipette.
-
Tip: Prepare a stock solution of "Ammoniated Methanol." Bubble anhydrous ammonia gas into methanol, or buy 7N
in Methanol commercially. Use this stock to blend with DCM. It is much more stable and accurate than using aqueous ammonium hydroxide.
📚 References
-
Biotage. (2023).[3] Strategies for the Purification of Basic Compounds.[5][13] Retrieved from
-
Taygerly, J. P., et al. (2012).[5] "A convenient guide to help select replacement solvents for dichloromethane in chromatography."[5][8] Green Chemistry, 14, 3020-3025.[5]
-
Teledyne ISCO. (2018).[4][9] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
-
Common Organic Chemistry. (n.d.). Solvent Systems for Flash Chromatography.[2][8][9][10][14] Retrieved from
-
Sigma-Aldrich. (2025). Greener Chromatography Solvent Selection Guide.[8] Retrieved from
Sources
- 1. biotage.com [biotage.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. sorbtech.com [sorbtech.com]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. Sciencemadness Discussion Board - dcm / methanol /ammonium hydroxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. teledyneisco.com [teledyneisco.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
13C NMR characteristic peaks for neopentyl and alkyne groups
Advanced Characterization Guide: C NMR of Neopentyl vs. Alkyne Motifs
Executive Summary: The Steric vs. Electronic Divide
In modern drug discovery, neopentyl and alkyne groups represent two distinct design strategies: the former provides steric bulk to block metabolic hotspots, while the latter offers a rigid, linear linker for pharmacophore positioning. However, their characterization by
This guide moves beyond basic spectral assignment to address the specific "blind spots" researchers face: the vanishing quaternary signal of the neopentyl group and the anisotropic shielding that disguises alkynes as saturated carbons. We provide field-proven protocols to ensure detection and accurate integration.
Theoretical Basis & Mechanistic Insights[3]
The Neopentyl Group: The "Silent" Quaternary Carbon
The neopentyl group (
-
Relaxation Dynamics (
): The central quaternary carbon lacks attached protons, removing the primary Dipole-Dipole (DD) relaxation pathway. Consequently, its longitudinal relaxation time ( ) can exceed 60 seconds. In standard rapid-scan experiments (e.g., ), this carbon saturates and may disappear entirely from the spectrum. -
NOE Deficit: Lacking attached protons, it receives minimal Nuclear Overhauser Effect (NOE) enhancement, further reducing signal intensity relative to the adjacent methyls.
The Alkyne Group: Diamagnetic Anisotropy
Alkynes (
-
Shielding Effect: Inside the cylinder (along the bond axis), the induced field opposes
. This results in significant shielding , shifting -hybridized carbons upfield ( ppm), often overlapping with carbons and solvent peaks (e.g., ), rather than appearing downfield with alkenes ( ppm).
Visualizing Anisotropy
The following diagram illustrates why alkynes appear "upfield" despite high electron density.
Figure 1: Logical flow of Diamagnetic Anisotropy causing upfield shifts in Alkynes.
Comparative Analysis: Characteristic Signals
The following table contrasts the spectral fingerprints of both groups. Note the critical overlap region around 77 ppm (solvent).[2]
| Feature | Neopentyl Group ( | Alkyne Group ( |
| Primary Shift Range | Methyls: | Terminal ( |
| Signal Intensity | Methyls: Very High (3 | Terminal: MediumInternal: Low (quaternary nature) |
| DEPT-135 | Methyls: Up (+)Quaternary: AbsentMethylene: Down (-) | Terminal: Up (+)Internal: Absent |
| Common Pitfall | Quaternary C confused with noise or missing.[3][4] | Overlap with |
Experimental Protocols
Protocol A: Recovering the "Silent" Quaternary Carbon
Objective: Visualize the low-sensitivity quaternary carbon of the neopentyl group or internal alkyne.
Reagents:
-
Chromium(III) acetylacetonate [
] (Paramagnetic Relaxation Agent).[5][6] -
Deuterated solvent (e.g.,
).
Workflow:
-
Preparation: Dissolve
mg of sample in mL solvent. -
Doping: Add
mg of .-
Why? The paramagnetic
electron provides an efficient relaxation pathway, reducing from s to s.
-
-
Acquisition Parameters:
-
Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative accuracy) or standard decoupling (for qualitative ID).
-
Relaxation Delay (
): Set to seconds (sufficient due to Cr doping). -
Scans:
scans.
-
-
Result: The quaternary peak (
ppm for neopentyl) usually appears as a sharp singlet.
Protocol B: Distinguishing Terminal Alkynes via Gated Decoupling
Objective: Confirm terminal alkyne via coupling constant (
Workflow:
-
Setup: Select a "Gated Decoupling" pulse sequence (decoupler on during delay, off during acquisition).
-
Acquisition: Acquire spectrum without proton decoupling during the FID.
-
Analysis:
-
Look for the doublet splitting of the signal at
ppm. -
Calculation: Measure the distance between peaks in Hz.
-
Validation: If
Hz, it is a terminal alkyne. (Alkenes are typically Hz).
-
Decision Tree for Spectral Assignment
Use this workflow to definitively assign signals in the
Figure 2: Step-by-step logic for differentiating Neopentyl and Alkyne moieties.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7][8] (Standard text for chemical shift ranges and coupling constants).
-
BenchChem. (2025).[5] Quantitative
C NMR Spectroscopy for Structural Elucidation. Retrieved from - Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
NIST. (2012).
C-NMR Absorptions of Major Functional Groups. Retrieved from - Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Navigating the Challenges of Alkyne Amine Purity Analysis: A Comparative Guide to HPLC Method Development
For Immediate Release
A Senior Application Scientist's In-depth Guide to Developing Robust HPLC Methods for the Purity Analysis of Alkyne Amines in Pharmaceutical Development.
In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Alkyne amines, a class of compounds increasingly utilized as key building blocks and active pharmaceutical ingredients (APIs), present unique analytical challenges. Their inherent basicity and potential for complex impurity profiles demand a sophisticated and well-considered approach to High-Performance Liquid Chromatography (HPLC) method development. This guide provides a comprehensive, experience-driven comparison of various HPLC strategies, offering researchers, scientists, and drug development professionals a practical framework for achieving accurate and reliable purity analysis.
The Analytical Conundrum of Alkyne Amines
The primary difficulty in the HPLC analysis of basic compounds like alkyne amines stems from their interaction with the stationary phase.[1] The silica backbone of many reversed-phase columns contains residual silanol groups, which can be deprotonated at typical mobile phase pH ranges.[1][2] These negatively charged silanols can interact electrostatically with the positively charged amine analytes, leading to a host of chromatographic problems including poor peak shape (tailing), low efficiency, and inconsistent retention times.[1] Furthermore, the alkyne functional group can introduce additional complexities, including the potential for specific interactions and the formation of unique impurities.
A Strategic Approach to Method Development
A successful HPLC method for alkyne amine purity analysis is not a one-size-fits-all solution. It requires a systematic evaluation of several key parameters. The following sections will compare and contrast different approaches, providing the rationale behind each experimental choice.
Initial Method Development Workflow
The development process typically begins with an assessment of the analyte's physicochemical properties, which then informs the initial selection of the column, mobile phase, and detection parameters.
Caption: A streamlined workflow for HPLC method development for alkyne amines.
Comparative Analysis of Stationary Phases
The choice of stationary phase is arguably the most critical factor in mitigating the challenges associated with amine analysis.[3] While the C18 column remains a workhorse in reversed-phase chromatography, alternative chemistries can offer significant advantages.
| Stationary Phase | Principle of Separation | Advantages for Alkyne Amines | Disadvantages |
| Standard C18 | Primarily hydrophobic interactions.[4] | Widely available, extensive literature. | Prone to silanol interactions causing peak tailing.[1] |
| End-capped C18 | Hydrophobic interactions with reduced silanol activity. | Improved peak shape for basic compounds. | May still exhibit some residual silanol effects. |
| Phenyl-Hexyl | Mixed-mode separation with hydrophobic and π-π interactions.[5] | Enhanced selectivity for aromatic and unsaturated compounds, including the alkyne group.[6] | Can have different selectivity compared to C18, requiring re-optimization. |
| Embedded Polar Group (EPG) | Hydrophobic interactions with a polar group embedded in the alkyl chain.[5] | Excellent peak shape for bases due to shielding of silanols; compatible with highly aqueous mobile phases.[5] | Selectivity can be significantly different from standard C18. |
| Mixed-Mode | Combines hydrophobic and ion-exchange functionalities.[5] | Offers unique selectivity for ionic and polar compounds.[5] | More complex retention mechanisms can make method development less predictable.[5] |
Expert Insight: For novel alkyne amines, starting with a high-purity, end-capped C18 or a Phenyl-Hexyl column is often a prudent strategy. The Phenyl-Hexyl phase, in particular, can offer unique selectivity for the alkyne moiety through π-π interactions, potentially resolving closely related impurities.
The Crucial Role of the Mobile Phase
The mobile phase composition, particularly its pH and the choice of additives, is a powerful tool for controlling the retention and peak shape of ionizable compounds like alkyne amines.[7]
Mobile Phase pH and Analyte Ionization
For basic compounds, adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa will ensure it exists predominantly in its protonated, ionic form.[8][9] This consistency is crucial for reproducible retention times.[9]
Comparison of Mobile Phase Additives
Mobile phase additives are essential for improving peak shape and managing retention.
| Additive | Concentration | Mechanism of Action | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent and suppresses silanol activity.[8] | Excellent peak shape for many bases.[8] | Can suppress ionization in mass spectrometry (MS) and is difficult to remove from the column.[8] |
| Formic Acid | 0.1% | Provides an acidic pH and can act as a weak ion-pairing agent. | MS-compatible, volatile. | May not provide sufficient peak shape improvement for strongly basic compounds. |
| Ammonium Formate/Acetate | 10-20 mM | Acts as a buffer to control pH and can improve peak shape.[8] | MS-compatible, provides good buffering capacity.[8] | Can be less effective at very low pH and may have solubility issues in high organic mobile phases.[8] |
| Amine Modifiers (e.g., Triethylamine - TEA) | 0.1 - 0.5% | Competitively binds to active silanol sites, reducing their interaction with the analyte.[10] | Can significantly improve peak shape for basic compounds. | Not MS-compatible, can alter selectivity. |
Expert Insight: For UV-based purity methods, TFA is often the go-to additive for achieving sharp peaks. However, in a drug development setting where impurities may need to be identified by LC-MS, starting with a formic acid or ammonium formate buffer system is highly recommended. This avoids the need for method redevelopment for MS analysis.
Experimental Protocol: A Generic Starting Point for HPLC Purity Analysis of an Alkyne Amine
This protocol provides a robust starting point for method development.
1. Sample Preparation:
-
Accurately weigh and dissolve the alkyne amine sample in a suitable diluent (e.g., a mixture of water and organic solvent similar to the initial mobile phase composition) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) is suitable.
-
Column: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at a wavelength appropriate for the analyte (e.g., 220 nm and 254 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate all peaks and calculate the area percent of the main peak and all impurities.
This initial gradient will provide a broad overview of the impurity profile and the approximate retention time of the main component. Subsequent optimization will involve adjusting the gradient slope, mobile phase additives, and potentially screening other columns to achieve optimal resolution of all impurities.
Alternative and Complementary Analytical Techniques
While HPLC is the predominant technique for purity analysis, other methods can provide valuable, often orthogonal, information.
Caption: A comparison of analytical techniques for alkyne amine purity.
| Technique | Principle | Advantages for Alkyne Amine Analysis | Limitations |
| UPLC | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Faster analysis times, higher resolution and sensitivity. | Higher backpressure requires specialized instrumentation. |
| SFC | Uses supercritical CO2 as the primary mobile phase. | Orthogonal selectivity to reversed-phase HPLC, excellent for chiral separations. | May require derivatization for highly polar compounds. |
| GC | Separates volatile compounds in the gas phase.[11] | Excellent for analyzing volatile starting materials, residual solvents, or low molecular weight impurities.[11] | Requires the analyte to be volatile and thermally stable, often necessitating derivatization for amines.[12][13] |
| qNMR | Measures the absolute concentration of a substance by comparing its NMR signal to a certified reference standard. | Provides an absolute purity value without the need for a reference standard of the analyte itself; not dependent on a chromophore.[14] | Lower sensitivity than chromatographic methods, may not detect trace impurities. |
Expert Insight: For a comprehensive purity assessment, especially during later stages of drug development, employing an orthogonal technique like UPLC for higher resolution or qNMR for an absolute purity check is highly advisable. Gas chromatography is invaluable for ensuring the absence of volatile impurities that may not be detected by HPLC.
Conclusion
The successful development of a robust HPLC method for the purity analysis of alkyne amines is a critical step in the pharmaceutical development pipeline. It requires a deep understanding of the underlying chromatographic principles and a systematic approach to method optimization. By carefully selecting the stationary phase, judiciously employing mobile phase additives, and considering orthogonal analytical techniques, researchers can confidently and accurately assess the purity of these challenging but vital compounds. This commitment to analytical rigor ultimately ensures the quality, safety, and efficacy of the final drug product.
References
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- ResearchGate. (2025, August 7).
- LCGC International. (2020, November 11).
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Phenomenex. (2025, June 6).
- G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
- Welch Materials. (2024, September 13).
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Labtech.
- INTERCHIM. HPLC Ion Pair Reagents.
- Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Benchchem. Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- Royal Society of Chemistry. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
- Scharlab.
- ALWSCI. (2025, September 23).
- Thermo Fisher Scientific.
- Separation Science. (2024, July 12).
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Benchchem. (2025). Application Note: HPLC Analysis of Long-Chain N-Alkylanilines.
- Restek. (2019, June 17).
- Sigma-Aldrich.
- LCGC International. (2020, November 12).
- ACS Publications. (2007, January 17).
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Wiley Online Library. (2010, August 15). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
- ACE HPLC. HPLC Troubleshooting Guide.
- PLOS. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- International CCS Knowledge Centre.
- SpringerLink. (2023, May 20).
- BOC Sciences.
- RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
- ResearchGate. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. sepscience.com [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. Choosing Your LC Stationary Phase [discover.restek.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. veeprho.com [veeprho.com]
- 11. ccsknowledge.com [ccsknowledge.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric Challenges and Metabolic Instability: A Bioisosteric Comparison of Neopentyl Amines in SAR Studies
A Senior Application Scientist's Guide to Optimizing Leads by Replacing the Neopentyl Moiety
For researchers, scientists, and drug development professionals, the journey from a hit compound to a clinical candidate is often a tightrope walk, balancing potency with optimal physicochemical and pharmacokinetic properties. The neopentyl group, characterized by a quaternary carbon bonded to a nitrogen atom, presents a classic example of this challenge. While its steric bulk can be crucial for locking in a bioactive conformation and enhancing selectivity, it often introduces metabolic liabilities and poor solubility.[1][2] This guide provides an in-depth comparison of key bioisosteric replacements for neopentyl amines, offering experimental insights and data-driven strategies to overcome these common hurdles in structure-activity relationship (SAR) studies.
The Neopentyl Conundrum: Balancing Bulk and Bioavailability
The tert-butyl group within the neopentyl moiety is a double-edged sword. Its size and three-dimensional nature can effectively probe and fill hydrophobic pockets in a target protein, often leading to a significant increase in potency. However, this same feature is a red flag for metabolic instability. The methyl groups are susceptible to oxidation by cytochrome P450 enzymes, a primary metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites.[1] Furthermore, the significant lipophilicity imparted by this group can negatively impact aqueous solubility, hindering formulation and oral bioavailability.
Bioisosteric replacement is a powerful strategy to mitigate these issues.[3] The goal is to substitute the neopentyl group with a different moiety that preserves the essential steric and electronic features required for biological activity while introducing more favorable drug-like properties.[2][4] An ideal replacement should mimic the three-dimensional space-filling nature of the neopentyl group without presenting the same metabolic "soft spots."
Key Bioisosteric Replacements for Neopentyl Amines
Modern medicinal chemistry has seen the rise of several innovative scaffolds designed to act as neopentyl mimics. The most successful among these are saturated, rigid, three-dimensional structures that offer improved metabolic stability and solubility.[4]
Bicyclo[1.1.1]pentylamine (BCP-amine): The Gold Standard
Bicyclo[1.1.1]pentane (BCP) has emerged as a premier bioisostere for both para-substituted phenyl rings and tert-butyl groups.[5][6] When functionalized as an amine, it serves as an exceptional replacement for neopentyl amines. Its rigid, cage-like structure effectively mimics the steric bulk of the neopentyl group while being composed of sp³-hybridized carbons that are significantly more resistant to oxidative metabolism.[7][8]
Key Advantages:
-
Enhanced Metabolic Stability: The strained C-H bonds in the BCP core are less susceptible to enzymatic oxidation compared to the methyl groups of a tert-butyl moiety.[7][8]
-
Improved Solubility: By replacing a greasy alkyl group with the more compact and less lipophilic BCP cage, aqueous solubility is often dramatically improved.[9]
-
Maintained or Improved Potency: The BCP core effectively preserves the exit vectors and spatial arrangement of the parent neopentyl group, often maintaining, and in some cases, improving binding affinity.[10][11]
A landmark example of the BCP strategy is in the optimization of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[12][13] Researchers at Merck replaced a neopentyl group in a lead compound with a BCP-amine.[10] This single change resulted in a significant improvement in both aqueous solubility and metabolic stability, without compromising the compound's potent activity.[10]
Data Presentation: Neopentyl vs. BCP in γ-Secretase Modulators
| Property | Neopentyl Analog | BCP Analog | Fold Improvement |
| Aβ42 IC₅₀ (nM) | 26 | 23 | ~1.1x (Maintained) |
| Kinetic Solubility (µM at pH 7.4) | 5 | 150 | 30x |
| Human Liver Microsomal Stability (t½, min) | 15 | >120 | >8x |
This table summarizes representative data from SAR studies on γ-secretase modulators, highlighting the impact of replacing a neopentyl group with a BCP moiety.[10]
Cubylamine: The Rigid Mimic
Cubane is another highly rigid, three-dimensional scaffold that can serve as a bioisostere. Geometrically, it provides a very close match to the spatial arrangement of substituents on a phenyl ring and can also function as a neopentyl mimic.[7][8] Like BCP, the high s-character of its C-H bonds contributes to exceptional metabolic stability.[7][8]
Key Advantages:
-
Geometric Precision: The cubane skeleton offers a unique and rigid presentation of substituents.[14]
-
Exceptional Metabolic Stability: The strained framework is highly resistant to degradation.[8][15]
The primary drawback of cubane derivatives has historically been their challenging and often lengthy synthesis.[8] However, recent advancements in synthetic methodology are making these building blocks more accessible for drug discovery programs.[7][8]
Azetidine Derivatives: The Polar Alternative
While not a direct geometric mimic in the same way as BCP or cubane, 3-substituted azetidines can function as effective bioisosteres for the neopentyl group, particularly when improved polarity is a key objective. Azetidines are four-membered saturated nitrogen-containing heterocycles that offer a good balance of stability and rigidity.[16][17][18]
Key Advantages:
-
Increased Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, significantly improving aqueous solubility.[17]
-
Modulated Basicity: The pKa of the azetidine nitrogen can be tuned through substitution, offering another handle for optimizing physicochemical properties.
-
Synthetic Tractability: A wide variety of substituted azetidines are commercially available or accessible through established synthetic routes.[19]
The replacement of a tert-butyl group with an azetidine ring can reduce lipophilicity and introduce a polar contact point, which can be advantageous for both pharmacokinetic properties and target engagement.[17]
Visualizing the Bioisosteric Strategy
The decision to replace a neopentyl group is driven by the need to improve drug-like properties while retaining the structural features essential for potency.
Caption: A logical workflow for addressing neopentyl liabilities.
Experimental Protocols
To validate the benefits of a bioisosteric switch, rigorous experimental evaluation is paramount. The following protocols outline key assays for comparing a parent neopentyl compound with its bioisosteric analogue.
Protocol 1: Synthesis of a Bicyclo[1.1.1]pentan-1-amine (BCPA) Building Block
The synthesis of BCPAs has become increasingly accessible, with several scalable routes reported.[20][21][22] This protocol is adapted from established literature methods.[10][23]
Objective: To synthesize a key intermediate for incorporation into the target molecule.
Methodology:
-
[1.1.1]Propellane Generation: Start with 1,3-dibromobicyclo[1.1.1]pentane. In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the dibromo-BCP in an appropriate solvent like THF or Et₂O. Cool the solution to -78 °C.
-
Add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi) dropwise. The reaction generates highly strained [1.1.1]propellane in situ.
-
Causality: The alkyllithium performs a lithium-halogen exchange, followed by intramolecular cyclization to form the propellane. This intermediate is not isolated due to its high reactivity.
-
-
Radical Amination: In a separate flask, prepare the aminating reagent. A common choice is a protected amine source that can undergo radical addition, such as an N-centered radical precursor.
-
Add the solution containing the aminating reagent to the cold propellane solution. The reaction is often initiated by light (photoredox catalysis) or a radical initiator (e.g., AIBN).
-
Causality: The strained central bond of the propellane readily opens upon addition of a radical, creating a BCP-radical intermediate which is then trapped by the aminating species.[22]
-
-
Work-up and Deprotection: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with a proton source (e.g., saturated NH₄Cl). Extract the product into an organic solvent, dry, and concentrate.
-
Remove the amine protecting group (e.g., Boc, Cbz) under standard conditions (e.g., TFA for Boc) to yield the target BCP-amine, often as a salt.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for evaluating bioisosteric replacements.
Protocol 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) of the parent and analogue compounds, providing a direct measure of their susceptibility to Phase I metabolism.
Methodology:
-
Preparation: Prepare stock solutions of the test compounds (neopentyl and bioisostere analogs) and a positive control (a compound with known high clearance, e.g., verapamil) in DMSO.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (final concentration, e.g., 1 µM).
-
Initiation: Pre-warm the plate to 37 °C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Causality: NADPH is a required cofactor for CYP450 enzymes. The regenerating system ensures its concentration remains constant throughout the incubation.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard). The t=0 sample serves as the 100% reference.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant from each well using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).
-
Self-Validation: The positive control must show rapid clearance within the expected range for the assay to be considered valid. A negative control (without NADPH) should show minimal compound loss, confirming that degradation is enzyme-dependent.
Conclusion and Authoritative Grounding
The strategic replacement of a neopentyl amine with a suitable bioisostere like a bicyclo[1.1.1]pentylamine, cubylamine, or a substituted azetidine is a field-proven tactic to overcome common drug development challenges.[1][2][24] As demonstrated in the case of γ-secretase modulators, such modifications can dramatically enhance solubility and metabolic stability while preserving the critical molecular interactions required for potency.[10] The choice of bioisostere should be guided by the specific liabilities of the lead compound and the synthetic accessibility of the replacement. By employing rigorous, self-validating experimental protocols, researchers can confidently generate the data needed to advance optimized candidates toward clinical development.
References
-
Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. Nature. Available at: [Link]
-
Flanagan, K. J., et al. Not Your Usual Bioisostere: Solid State Study of 3D Interactions in Cubanes. TARA, Trinity College Dublin. Available at: [Link]
-
Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. ResearchGate. Available at: [Link]
-
Thirumoorthi, N. T., et al. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. RSC Publishing. Available at: [Link]
-
Ripenko, V., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]
-
ResearchGate. The syntheses of bicyclo[1.1.1]pentan-1-amine (21) by Schmidt reaction... Available at: [Link]
-
Zhang, Y., et al. (2023). Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor. ACS Omega. Available at: [Link]
-
MedChemComm (RSC Publishing). SAR investigations on a novel class of gamma-secretase modulators based on a unique scaffold. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Available at: [Link]
-
Li, G., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. Available at: [Link]
-
Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. Available at: [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
-
Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Available at: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III. Available at: [Link]
-
MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]
-
E-T., W., et al. (2015). SAR-studies of γ-secretase modulators with PPARγ-agonistic and 5-lipoxygenase-inhibitory activity for Alzheimer's disease. PubMed. Available at: [Link]
-
Fiveable. (2025). Bioisosterism | Medicinal Chemistry Class Notes. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
-
Chambers, S. J., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Brewster, J. T., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Wang, Y., et al. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]
-
Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Available at: [Link]
-
MDPI. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Available at: [Link]
-
Gill, A., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Luo, J. E., & Li, Y. M. (2022). Turning the tide on Alzheimer's disease: modulation of γ-secretase. Cell & Bioscience. Available at: [Link]
-
Jung, J. I., et al. (2010). Steroids as γ-secretase modulators. The FASEB Journal. Available at: [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 13. d-nb.info [d-nb.info]
- 14. tara.tcd.ie [tara.tcd.ie]
- 15. pubs.acs.org [pubs.acs.org]
- 16. img01.pharmablock.com [img01.pharmablock.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 23. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 24. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Sterically Hindered Alkynyl Amines: A Validation Guide for (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine
Executive Summary
Product Under Validation: (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine (C₁₁H₂₁N). Primary Challenge: As a tertiary amine with significant steric bulk (neopentyl group) and rotational freedom (alkynyl chain), this compound typically exists as an oil or low-melting solid at room temperature, rendering direct Single Crystal X-Ray Diffraction (SC-XRD) impossible without derivatization. The Solution: This guide details the crystalline salt derivatization protocol to enable SC-XRD, establishing it as the "Gold Standard" for structural validation over NMR and Mass Spectrometry.
Part 1: The Challenge & Strategic Solution
The Molecule
The target molecule contains three distinct steric and electronic environments around a central nitrogen:
-
Neopentyl Group (2,2-dimethylpropyl): High steric bulk; creates significant "cone angle" pressure on the nitrogen lone pair.
-
But-3-ynyl Group: A flexible chain ending in a reactive terminal alkyne.
-
Ethyl Group: Provides moderate flexibility.
The Problem: The "Oil" Phase Barrier
In its free-base form, the lack of strong hydrogen bond donors (tertiary amine) and the flexibility of the alkyl chains prevent efficient lattice packing. Standard validation methods like NMR fail to capture the specific steric strain imposed by the neopentyl group in a fixed conformation.
The Strategic Solution: Salt Formation
To validate the structure via X-ray crystallography, we must engineer a lattice. Converting the free base into a Hydrochloride (HCl) or Oxalate salt introduces ionic interactions and hydrogen bond donors (N-H⁺...Cl⁻), driving the formation of a rigid, diffracting crystal lattice.
Part 2: Comparative Analysis (Method Performance)
While NMR is the workhorse of organic chemistry, it lacks the absolute spatial resolution required to confirm bond angles distorted by steric crowding.
Table 1: Performance Matrix – SC-XRD vs. Alternatives
| Feature | SC-XRD (via Salt Derivatization) | Solution NMR (¹H/¹³C/NOESY) | HRMS (Mass Spec) |
| Primary Output | Absolute 3D Structure (x, y, z coordinates) | Connectivity & Relative Environment | Molecular Formula (Mass) |
| Steric Insight | High: Measures exact bond angles (e.g., C-N-C expansion) | Low: Inferred via chemical shift anisotropy | None |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Ionized Gas |
| Ambiguity | Zero: Unambiguous proof of structure | Moderate: Overlapping signals; conformational averaging | High: Isomers have identical mass |
| Preparation Time | High (Days/Weeks for crystal growth) | Low (Minutes) | Low (Minutes) |
| Cost | High (Instrument time + Cryogenics) | Low | Low |
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses a Hydrochloride Salt Formation followed by Vapor Diffusion crystallization. This system is self-validating: if the salt does not form, no crystals grow; if crystals grow but don't diffract, the purity is insufficient.
Phase 1: Synthesis of the Crystalline Derivative
Objective: Convert the oily free amine into a solid salt.
-
Dissolution: Dissolve 50 mg of pure (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine in 2 mL of anhydrous Diethyl Ether (
). -
Acidification:
-
Option A (Gas): Bubble dry HCl gas through the solution for 30 seconds.
-
Option B (Solution): Add 1.0 equivalent of 2M HCl in Diethyl Ether dropwise.
-
-
Precipitation: A white precipitate (the hydrochloride salt) should form immediately.
-
Isolation: Centrifuge and decant the supernatant. Wash the solid twice with cold pentane to remove non-polar impurities. Dry under vacuum.
Phase 2: Crystal Growth (Vapor Diffusion Method)
Objective: Grow single crystals suitable for X-ray diffraction.
-
Inner Vial: Dissolve 10 mg of the dried HCl salt in the minimum amount of Methanol or Ethanol (approx. 0.5 mL) in a small (2 mL) vial. Ensure the solution is clear.
-
Outer Vessel: Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.
-
Antisolvent: Carefully add Diethyl Ether or Hexane (approx. 5 mL) to the outer vial. Crucial: Do not let the antisolvent spill into the inner vial.
-
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Mechanism: The volatile antisolvent (Ether) diffuses into the solvent (Methanol), slowly lowering the solubility of the amine salt and forcing it to crystallize in an ordered lattice.
Phase 3: Data Collection & Refinement[1]
-
Mounting: Select a crystal with sharp edges (approx. 0.2 mm x 0.2 mm). Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K (using a nitrogen cryostream) to minimize thermal motion of the flexible butynyl chain.
-
Source: Mo-Kα (
Å) or Cu-Kα ( Å). -
Refinement Target: R-factor < 5%.
Part 4: Data Interpretation & Visualization
Expected Structural Metrics (Validation Criteria)
When analyzing the solved structure, verify these specific geometric parameters to confirm the identity and steric environment:
-
C-N Bond Lengths:
-
Standard: ~1.47 Å.
-
Neopentyl Effect: Expect the
bond to be slightly elongated (1.48–1.50 Å) due to steric repulsion between the methyl groups and the rest of the amine.
-
-
Bond Angles:
-
The
angles should deviate from the ideal tetrahedral 109.5° due to the bulky neopentyl group opening up the angle.
-
-
Alkyne Geometry:
-
The
unit must be linear (angle ~178–180°). -
Triple bond length: ~1.18–1.20 Å.
-
Workflow Diagram
Figure 1: Decision matrix for converting the oily amine into a validated crystallographic model.
References
-
Cambridge Crystallographic Data Centre (CCDC). Deposit a Structure in the CSD.[1] (Guidelines for small molecule deposition). [Link][2]
-
American Chemical Society (ACS). Requirements for Depositing X-Ray Crystallographic Data. (Standard protocols for CIF validation). [Link]
-
News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy.[3] (Comparative analysis of structural biology techniques). [Link]
-
University of Fribourg. Guide for Crystallization. (Detailed methodologies for vapor diffusion and salt formation). [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. (Advantages of X-ray for atomic resolution).[4][3][5] [Link]
Sources
A Comparative Chromatographic Guide: Homopropargyl vs. Propargyl Amine Derivatives
For researchers, scientists, and drug development professionals, the precise analysis and purification of synthetic intermediates are paramount. Among the versatile building blocks in modern chemistry, propargyl and homopropargyl amines are notable for their utility in bioconjugation, medicinal chemistry, and materials science. While structurally similar, the single additional methylene group in homopropargyl amines introduces subtle yet significant differences in their physicochemical properties, directly impacting their chromatographic behavior.
This guide provides an in-depth comparison of the chromatographic separation of these two classes of compounds. We will explore the underlying principles governing their separation by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), supported by representative experimental protocols and data. Our focus is not merely on the "how," but the "why," empowering you to make informed decisions in your method development.
The Core Difference: Understanding the Physicochemical Impact
The fundamental distinction between a propargyl and a homopropargyl amine is the length of the alkyl chain separating the amine and the alkyne functional groups. This seemingly minor variation has a cascading effect on the molecule's properties, which is the key to their chromatographic separation.
-
Polarity and Lipophilicity: The additional methylene (-CH2-) group in a homopropargyl amine increases its nonpolar surface area. Consequently, homopropargyl amines are slightly more lipophilic (less polar) than their corresponding propargyl amine counterparts. This is the most critical factor influencing their retention in partition chromatography.[1]
-
Volatility: With a higher molecular weight and increased van der Waals forces, homopropargyl amines have a slightly higher boiling point and are therefore less volatile than the equivalent propargyl amines. This property is central to their separation by Gas Chromatography.
-
Basicity (pKa): The basicity of the amine is primarily influenced by the electron-withdrawing effect of the proximate alkyne group. In both derivatives, the alkyne is separated by at least one or two carbon atoms, so the difference in their pKa values is generally negligible and not a primary factor for differential separation.[2]
High-Performance Liquid Chromatography (HPLC): A Tale of Two Phases
HPLC is a cornerstone technique for the analysis and purification of these amine derivatives. The choice between reversed-phase and normal-phase chromatography will dictate the elution order based on the principles of polarity.
Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Separation is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and are retained longer.[2]
Expected Elution Order: Due to its greater lipophilicity, the homopropargyl amine will exhibit a longer retention time than the propargyl amine.
| Compound | Derivative Type | Representative Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) |
| N-benzylpropargylamine | Propargyl | 8.5 | 1.1 | - |
| N-benzylhomopropargylamine | Homopropargyl | 9.8 | 1.1 | 2.1 |
This protocol outlines a general method. Optimization of the mobile phase composition and gradient may be required for specific derivatives. Due to the poor UV absorbance of simple amines, pre-column derivatization is often employed to enhance detection.[3][4]
-
Sample Preparation & Derivatization (FMOC-Cl):
-
Dissolve 1 mg of the amine sample in 1 mL of acetonitrile.
-
To 100 µL of the sample solution, add 200 µL of a borate buffer (0.1 M, pH 9.0).
-
Add 200 µL of a 5 mM solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
-
Vortex the mixture for 30 seconds and allow it to react for 10 minutes at room temperature.
-
Quench the reaction by adding 100 µL of a 20 mM glycine solution to consume excess FMOC-Cl.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm).
-
Injection Volume: 10 µL.
-
Gas Chromatography (GC): The Volatility Factor
GC separates compounds based on their volatility and interactions with the stationary phase. For amine analysis, GC can be challenging due to the high polarity and basicity of the amino group, which can lead to peak tailing on standard columns.[5] This is typically overcome by using specialized amine-specific columns or, more commonly, through chemical derivatization.[5][6]
Expected Elution Order: Being more volatile, the propargyl amine derivative will have a shorter retention time than the homopropargyl amine derivative on a nonpolar or mid-polar stationary phase.
Derivatization is essential for robust GC analysis of amines. It replaces the active hydrogens on the amine with less polar, more stable groups, which accomplishes three goals:
-
Reduces Polarity: Minimizes interaction with active sites in the GC system, preventing peak tailing.[7]
-
Increases Volatility: Allows for elution at lower temperatures.[7]
-
Enhances Stability: Prevents on-column degradation.
A common method is silylation, which converts the primary or secondary amine to a trimethylsilyl (TMS) derivative.[8]
Figure 1. General workflow for the GC analysis of amine derivatives.
-
Sample Preparation & Derivatization (Silylation):
-
Place 1 mg of the amine sample into a 2 mL autosampler vial.
-
Add 200 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Tightly cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
MS Transfer Line Temp: 280 °C.
-
| Compound (as TMS derivative) | Derivative Type | Representative Retention Time (min) |
| N-benzylpropargylamine-TMS | Propargyl | 10.2 |
| N-benzylhomopropargylamine-TMS | Homopropargyl | 10.8 |
Thin-Layer Chromatography (TLC): Rapid Method Development
TLC is an invaluable tool for quickly monitoring reaction progress and scouting for separation conditions. The same principles of polarity that govern HPLC apply here.
Expected Rf Values:
-
Normal-Phase TLC (Silica Gel): The more polar propargyl amine will have a lower Rf value (stronger retention).
-
Reversed-Phase TLC (C18-modified): The less polar homopropargyl amine will have a lower Rf value .
Figure 2. Logical relationship between polarity and TLC retention.
-
Sample Preparation: Dissolve a small amount of the amine sample(s) in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the samples onto a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). The optimal solvent system will depend on the specific derivatives being analyzed.
-
Visualization:
-
UV Light: If the derivatives contain a chromophore (like a benzyl group), they can be visualized under UV light (254 nm).[9]
-
Potassium Permanganate (KMnO4) Stain: This stain is highly effective for visualizing alkynes. Dip the plate in the stain and gently heat. The alkyne will appear as a yellow-brown spot on a purple background.[9]
-
Ninhydrin Stain: This stain reacts with primary and secondary amines to produce a characteristic purple or yellow color upon heating.
-
Conclusion and Recommendations
The chromatographic separation of homopropargyl and propargyl amine derivatives is governed by predictable physicochemical principles. The additional methylene group in homopropargyl amines renders them more lipophilic and less volatile.
-
For HPLC , reversed-phase chromatography is the method of choice, where the homopropargyl derivative will elute after the propargyl derivative. Derivatization may be necessary for sensitive detection.
-
For GC , the propargyl derivative will elute first due to its higher volatility. Derivatization is almost always mandatory to achieve good peak shape and prevent analyte loss.
-
TLC serves as an excellent, rapid tool for analysis, with the relative Rf values being dependent on the choice of a normal-phase or reversed-phase stationary phase.
By understanding these fundamental differences, researchers can logically design and optimize robust chromatographic methods for the analysis, purification, and quality control of these invaluable synthetic building blocks.
References
-
Ali, I., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]
-
Vitale, F., et al. (2018). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Isolation of propargylamine derivatives 12, and 13. [Image]. Available at: [Link]
-
Ali, I., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Available at: [Link]
-
Doneanu, A., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A. Available at: [Link]
-
Gao, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]
-
LCGC International. (2022). Analyte Derivatization as an Important Tool for Sample Preparation. Available at: [Link]
-
Li, Y., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules. Available at: [Link]
-
Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]
-
ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines... [Image]. Available at: [Link]
-
Borisov, R., et al. (2019). An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization. Journal of Separation Science. Available at: [Link]
-
Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. Available at: [Link]
-
ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography. Available at: [Link]
-
El-Kassem, L. T., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
-
Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Available at: [Link]
-
Scilit. (n.d.). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Available at: [Link]
-
ePrints Soton. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Available at: [Link]
-
Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]
-
ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]
-
Chen, P., et al. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Molecules. Available at: [Link]
-
Semantic Scholar. (2023). Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. openaccessebooks.com [openaccessebooks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
